2,6-Difluoropyridine-4-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPPKJDEENEJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623026 | |
| Record name | 2,6-Difluoropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88912-23-6 | |
| Record name | 2,6-Difluoroisonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88912-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Difluoropyridine-4-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2,6-Difluoropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS No. 88912-23-6) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique structural features—a pyridine core flanked by two electron-withdrawing fluorine atoms and a carboxylic acid group—impart specific physicochemical properties that make it a valuable building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive analysis of the core physical and spectroscopic properties of this compound, offering both established data and field-proven experimental protocols for their validation. The narrative is designed to equip researchers with the technical understanding and practical methodologies necessary to effectively utilize this reagent in their work.
Introduction: The Significance of Fluorinated Pyridines
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. When combined with a pyridine scaffold—a privileged structure in pharmaceuticals—the resulting fluorinated pyridines become powerful synthetic intermediates.[4] this compound is an exemplar of this class. The carboxylic acid group serves as a versatile synthetic handle for amide bond formation and other derivatizations, while the difluorinated ring influences the molecule's electronics, acidity, and overall conformation.[5][6] Understanding its fundamental physical properties is therefore not merely an academic exercise but a critical prerequisite for its successful application in targeted synthesis and drug discovery programs.[2]
Core Physicochemical Properties
A molecule's behavior in both reaction flasks and biological systems is dictated by its intrinsic physical properties. This section details the fundamental characteristics of this compound.
Molecular Structure and Identity
A precise understanding of the molecular identity is the foundation of all chemical research.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 88912-23-6 | |
| Molecular Formula | C₆H₃F₂NO₂ | [7] |
| Molecular Weight | 159.09 g/mol | [2] |
| Appearance | Typically a white to off-white powder or crystalline solid. | [8][9][10]¹ |
¹Data reported for the isomeric 2,3-Difluoropyridine-4-carboxylic acid, appearance is expected to be similar.
Thermal Properties
Thermal stability is a crucial parameter for determining appropriate reaction conditions and storage protocols.
-
Melting Point: The precise melting point for this compound is not widely reported in the literature, necessitating experimental determination. For context, related isomers such as 2,3-Difluoropyridine-4-carboxylic acid have a melting point of 159-160°C, while 4,6-Difluoro-pyridine-2-carboxylic acid melts at 139-141°C.[8][11] A sharp melting point is a key indicator of purity.
-
Boiling Point: As a solid at room temperature, the boiling point is high and often accompanied by decomposition. Predicted values for related isomers are in the range of 295-378°C at atmospheric pressure, though experimental verification is rarely performed due to the compound's thermal lability.[8][11]
Solubility Profile
Solubility dictates the choice of solvent for reactions, purification, and analytical characterization. A preliminary solubility assessment is a critical first step in any experimental workflow.
-
General Behavior: The presence of the polar carboxylic acid group and the pyridine nitrogen suggests solubility in polar protic solvents. The isomeric 2,3-Difluoropyridine-4-carboxylic acid is reported to be soluble in methanol.[10]
-
Expected Solubility:
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol.
-
Moderate to Low Solubility: Expected in less polar solvents such as ethyl acetate and dichloromethane.
-
Insoluble: Expected in nonpolar solvents like hexanes and toluene.
-
Acidity (pKa)
The pKa value is a measure of the compound's acidity and is fundamental to its reactivity and its ionization state in physiological environments.
-
Influencing Factors: The acidity of the carboxylic acid proton is significantly enhanced by the strong electron-withdrawing inductive effect of the two fluorine atoms on the pyridine ring. This effect stabilizes the conjugate base (carboxylate anion), shifting the equilibrium towards dissociation.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections describe the expected spectral characteristics of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by features of the carboxylic acid and the fluorinated aromatic ring.[13]
| Functional Group | Expected Absorption Range (cm⁻¹) | Characteristics |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad and strong, due to hydrogen bonding.[14] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium to weak intensity. |
| C=O Stretch (Carbonyl) | 1760 - 1690 | Very strong and sharp.[14] |
| C=C, C=N Stretch (Aromatic Ring) | 1600 - 1450 | Multiple medium to strong bands. |
| C-F Stretch | 1300 - 1100 | Strong, often complex bands. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong intensity.[14] |
| O-H Bend (Carboxylic Acid) | 1440-1395 and 950-910 | Medium intensity, broad.[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.
-
¹H NMR: The proton spectrum is expected to be simple, showing only the signals for the two equivalent aromatic protons on the pyridine ring and the acidic proton of the carboxylic acid.
-
Aromatic Protons (H3, H5): A singlet or a finely split multiplet expected in the δ 7.5-8.5 ppm range.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically δ > 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom, with their chemical shifts influenced by the attached fluorine and oxygen atoms.
-
Carbonyl Carbon (C=O): Deshielded, expected in the δ 160-170 ppm range.[15][16]
-
Fluorine-Bearing Carbons (C2, C6): Expected in the δ 155-165 ppm range, exhibiting a large one-bond C-F coupling constant (¹JCF).
-
Carboxylic-Acid-Bearing Carbon (C4): Expected around δ 140-150 ppm.
-
Aromatic Carbons (C3, C5): Expected in the δ 110-120 ppm range, showing smaller C-F couplings.
-
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic protons. Based on data for 2,6-difluoropyridine, the chemical shift would be in the region of -60 to -80 ppm relative to CFCl₃.[17]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 159.09) should be observable, though it may be weak for carboxylic acids.[18]
-
Key Fragmentation: The most characteristic fragmentation is the loss of the hydroxyl radical (•OH, -17 amu) followed by the loss of carbon monoxide (CO, -28 amu). Alpha cleavage of the C-C bond next to the ring can also occur. The base peak in many carboxylic acid derivatives is often the acylium ion (R-CO⁺).[16][18]
Experimental Protocols & Workflows
Trustworthiness in research is built on reproducible, self-validating protocols. The following section outlines methodologies for verifying the physical properties discussed.
Logical Workflow for Property Determination
The characterization of a chemical sample follows a logical progression, starting with basic properties and moving to more complex structural elucidation.
Caption: Standard workflow for physical and structural characterization.
Protocol: Melting Point Determination
-
Objective: To determine the melting range of the solid sample as an indicator of purity.
-
Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound will have a sharp melting range of <2°C.
-
Protocol: Spectroscopic Sample Preparation
-
Objective: To prepare a sample for analysis by NMR, IR, and MS.
-
Causality: The choice of solvent and method is critical to avoid interference with the measurement and to ensure sample homogeneity.
-
Methodology:
-
NMR Spectroscopy:
-
Accurately weigh ~5-10 mg of the compound.
-
Dissolve in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a clean vial. Deuterated solvents are used because they are "invisible" in ¹H NMR spectra.
-
Transfer the solution to a 5 mm NMR tube. The sample is now ready for ¹H, ¹³C, and ¹⁹F analysis.
-
-
IR Spectroscopy (ATR):
-
Place a small, solvent-free sample of the powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact and collect the spectrum. This method requires minimal sample preparation.
-
-
Mass Spectrometry (ESI):
-
Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
If necessary, add a trace amount of a modifier (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) to promote ionization.
-
Infuse the solution directly into the electrospray ionization (ESI) source.
-
-
Handling, Storage, and Safety
As a Senior Application Scientist, I must emphasize that proper handling is paramount for both researcher safety and maintaining compound integrity.
-
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water.[21][22]
-
-
Storage Conditions:
Conclusion
This compound is a specialized reagent with a distinct set of physical properties defined by its unique electronic and structural arrangement. Its high acidity, specific thermal characteristics, and clear spectroscopic signature make it a well-defined building block for advanced chemical synthesis. The experimental protocols and data provided in this guide serve as a robust foundation for scientists and developers to confidently integrate this compound into their research, enabling the creation of novel molecules with tailored functions in drug discovery and beyond.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. 2,6-Difluoro-4-pyridinecarboxylic acid | 88912-23-6 [chemicalbook.com]
- 3. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]
- 7. This compound [chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 10. 2,3-Difluoropyridine-4-carboxylic acid CAS#: 851386-31-7 [m.chemicalbook.com]
- 11. 4,6-DIFLUORO-PYRIDINE-2-CARBOXYLIC ACID CAS#: 849937-89-9 [amp.chemicalbook.com]
- 12. library.gwu.edu [library.gwu.edu]
- 13. echemi.com [echemi.com]
- 14. orgchemboulder.com [orgchemboulder.com]
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- 17. spectrabase.com [spectrabase.com]
- 18. youtube.com [youtube.com]
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- 23. chemicalbook.com [chemicalbook.com]
2,6-Difluoropyridine-4-carboxylic acid chemical structure
An In-depth Technical Guide to 2,6-Difluoropyridine-4-carboxylic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 88912-23-6), a pivotal heterocyclic building block in modern synthetic chemistry. From its core molecular structure and physicochemical properties to its spectroscopic signature, this document elucidates the foundational characteristics of the compound. We present a detailed, field-proven synthetic protocol, including purification and analytical validation, designed for reproducibility and scalability. The guide further explores the compound's chemical reactivity and highlights its significant applications, particularly its role as a key intermediate in the development of advanced pharmaceutical agents such as Factor Xa inhibitors.[1] Safety, handling, and storage protocols are also detailed to ensure safe and effective laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile fluorinated pyridine derivative.
Introduction to a Key Synthetic Building Block
This compound is a specialized chemical intermediate whose value lies in the unique combination of its structural features: a pyridine core, two electron-withdrawing fluorine atoms, and a versatile carboxylic acid handle. The pyridine ring is a common scaffold in medicinal chemistry, and the strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties highly sought after in drug design.[2][3] The carboxylic acid group provides a reactive site for a wide array of chemical transformations, enabling the straightforward incorporation of this fluorinated moiety into more complex molecular architectures.[4] Consequently, this compound serves as an essential precursor for synthesizing novel therapeutics and advanced materials.[1][5]
Molecular Structure and Physicochemical Properties
Chemical Structure Analysis
The structure of this compound is defined by a central pyridine ring. The key features are:
-
Fluorine Substitution: Two fluorine atoms are positioned at the C2 and C6 positions, flanking the nitrogen atom. This symmetrical substitution has a profound electronic impact. Fluorine's high electronegativity strongly withdraws electron density from the pyridine ring, making the ring electron-deficient. This influences the ring's reactivity in aromatic substitution reactions and modulates the pKa of the ring nitrogen.
-
Carboxylic Acid Group: A carboxyl group (-COOH) is located at the C4 position. This functional group is the primary site of reactivity for derivatization and imparts acidic properties to the molecule.[4] Its presence is crucial for forming amide, ester, and other linkages, making it a versatile anchor point for synthetic elaboration.
The interplay between the electron-withdrawing fluorine atoms and the carboxylic acid group defines the molecule's unique chemical personality and its utility in synthesis.
Physicochemical Properties
The empirical data for this compound is critical for its application in experimental design. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 88912-23-6 | [1] |
| Molecular Formula | C₆H₃F₂NO₂ | [1] |
| Molecular Weight | 159.09 g/mol | [1] |
| Appearance | White solid | [1] |
| Boiling Point | 398.6 ± 37.0 °C (Predicted) | [1] |
| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.69 ± 0.10 (Predicted) | [1] |
Spectroscopic Profile: A Structural Confirmation Toolkit
Spectroscopic analysis is essential for verifying the identity and purity of this compound. While specific spectra for this exact molecule are not widely published, its expected profile can be reliably predicted based on the constituent functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two characteristic absorptions for the carboxylic acid group: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretch between 1710-1760 cm⁻¹.[6] Additional peaks corresponding to C-F and C-N bonds will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The molecule's symmetry results in a simplified spectrum. A single signal is expected for the two equivalent aromatic protons at C3 and C5. The acidic proton of the carboxyl group will appear as a broad singlet, typically far downfield (>10 ppm), though its position is concentration-dependent.[6]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will appear in the 165-185 ppm range.[6] The fluorinated carbons (C2, C6) will show characteristic large carbon-fluorine coupling constants (¹JCF), while the other ring carbons (C3, C4, C5) will also exhibit smaller couplings.
-
¹⁹F NMR: A single resonance is expected due to the chemical equivalence of the two fluorine atoms. This provides a clear and sensitive method for monitoring reactions involving the fluorinated ring.
-
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 159. The fragmentation pattern would likely show a characteristic loss of the carboxyl group (-COOH, 45 Da) or CO₂ (44 Da).[7]
Synthesis and Purification: A Practical Workflow
The synthesis of this compound is not trivial and requires careful execution. While multiple routes exist, a common strategy involves the fluorination of a chlorinated precursor. The following protocol is a representative example based on established organofluorine chemistry principles, such as the Halex (halogen exchange) reaction.[8]
Synthetic Rationale and Strategy
The core of the synthesis is the conversion of the more readily available 2,6-dichloropyridine-4-carboxylic acid to the target difluoro compound. This is typically achieved via a nucleophilic aromatic substitution reaction where fluoride ions displace the chloride ions. The choice of a high-boiling polar aprotic solvent is critical to solubilize the fluoride salt and facilitate the reaction at elevated temperatures.
Detailed Experimental Protocol: Synthesis
Reaction: 2,6-Dichloropyridine-4-carboxylic acid to this compound
Materials:
-
2,6-Dichloropyridine-4-carboxylic acid (1.0 eq)
-
Anhydrous Potassium Fluoride (KF, 3.0-4.0 eq)
-
Sulfolane (or DMSO) as solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) for drying
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,6-Dichloropyridine-4-carboxylic acid and anhydrous sulfolane.
-
Reagent Addition: Add anhydrous potassium fluoride to the mixture. Expertise & Experience: It is crucial to use anhydrous KF, as water will inhibit the reaction. Spray-dried KF is often preferred for its high surface area and reactivity.
-
Reaction: Heat the reaction mixture to 180-220 °C under a nitrogen atmosphere. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or ¹⁹F NMR. The reaction may take several hours.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into ice-water.
-
Acidification: Acidify the aqueous solution to a pH of ~2 using concentrated HCl. This protonates the carboxylate, causing the product to precipitate. Trustworthiness: This step is self-validating; the formation of a precipitate upon acidification is a strong indicator of successful product formation.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Validation Workflow
Procedure:
-
Purification: The crude solid is best purified by recrystallization. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be determined experimentally to maximize yield and purity.
-
Validation: The purity of the final product must be confirmed.
-
¹H and ¹⁹F NMR: To confirm the structure and assess for the presence of starting material or mono-fluorinated intermediates.
-
HPLC: To quantify the purity (ideally >98%).
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Chemical Reactivity and Key Applications
Reactivity Profile
The primary site of reactivity is the carboxylic acid, which can be readily converted into a variety of other functional groups:
-
Amide Formation: Reaction with amines, typically using coupling agents like EDC/HOBt or after conversion to an acyl chloride, yields amides. This is the most common transformation in drug discovery.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride produces esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
The pyridine ring itself is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing fluorine atoms. However, it is susceptible to nucleophilic aromatic substitution, where a nucleophile can displace one of the fluorine atoms, although this requires harsh conditions.
Application in Drug Discovery: Factor Xa Inhibitors
A significant application of this compound is as an intermediate in the synthesis of diphenoxypyridine derivatives that act as Factor Xa (FXa) inhibitors.[1] FXa is a critical enzyme in the coagulation cascade, the biological pathway responsible for blood clotting. Inhibiting FXa is a key therapeutic strategy for preventing and treating thrombosis (blood clots). Molecules derived from this acid serve as the central scaffold, with the difluoropyridine core providing a rigid and metabolically stable platform for positioning other pharmacophoric elements that bind to the active site of the FXa enzyme.
Context: The Coagulation Cascade
The diagram below illustrates the central role of Factor Xa in the coagulation cascade, providing context for the therapeutic target of inhibitors synthesized from this compound.
Caption: Role of Factor Xa in the coagulation cascade and the point of therapeutic intervention.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The following guidelines are based on standard safety data sheets (SDS).
-
Hazard Identification: The compound may cause skin irritation, serious eye irritation, and respiratory irritation. It can be harmful if swallowed or inhaled.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9][12]
-
Ingestion: Rinse mouth and seek medical attention if you feel unwell.[9][12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain long-term quality.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]
Conclusion
This compound stands out as a high-value synthetic intermediate. Its unique electronic properties, conferred by the symmetrical difluoro substitution, combined with the synthetic versatility of the carboxylic acid group, make it an enabling tool for medicinal chemists. The insights provided in this guide—from its fundamental properties and a robust synthetic workflow to its application in developing life-saving anticoagulants—underscore its importance. As the demand for more sophisticated and metabolically robust drug candidates continues to grow, the strategic use of building blocks like this compound will remain central to the advancement of pharmaceutical research and development.
References
- 1. 2,6-Difluoro-4-pyridinecarboxylic acid | 88912-23-6 [chemicalbook.com]
- 2. 2,6-Difluoropyridine-3-Carboxylic Acid [myskinrecipes.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
2,6-Difluoropyridine-4-carboxylic acid CAS number 88912-23-6
An In-Depth Technical Guide to 2,6-Difluoropyridine-4-carboxylic Acid: Synthesis, Reactivity, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 88912-23-6), a pivotal heterocyclic building block for researchers and professionals in drug discovery and materials science. Also known as 2,6-difluoroisonicotinic acid, this compound's unique electronic properties, stemming from the presence of two highly electronegative fluorine atoms flanking the pyridine nitrogen, render it an exceptionally versatile synthon. Its primary utility lies in its capacity for regioselective functionalization via nucleophilic aromatic substitution (SNAr), enabling the construction of complex molecular architectures. This guide details the compound's physicochemical properties, provides a robust protocol for its synthesis, explores its characteristic reactivity, and discusses its applications as a critical intermediate in the pharmaceutical industry.
Physicochemical & Spectroscopic Profile
This compound is typically supplied as a white to off-white crystalline solid, necessitating specific storage conditions to maintain its integrity.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 88912-23-6 | [2] |
| Molecular Formula | C₆H₃F₂NO₂ | |
| Molecular Weight | 159.09 g/mol | |
| Appearance | White to off-white solid/powder | [1] |
| Boiling Point (Predicted) | 398.6 ± 37.0 °C | |
| Density (Predicted) | 1.535 ± 0.06 g/cm³ | |
| pKa (Predicted) | 2.69 ± 0.10 | |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) |
Spectroscopic Characterization
While a complete, published dataset is scarce, the expected spectroscopic signatures can be reliably predicted based on the structure and data from analogous compounds.[1][3]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | A singlet or narrowly split triplet (due to ⁴JH-F coupling) in the aromatic region (δ 7.5-8.0 ppm) corresponding to the two equivalent protons at the C3 and C5 positions. A broad singlet at high delta (δ >10 ppm) for the carboxylic acid proton. |
| ¹³C NMR | Signals for the fluorine-bearing carbons (C2, C6) would appear as a doublet of doublets at high chemical shift (δ ~160-165 ppm) due to large ¹JC-F coupling. The C4 carbon would be a triplet, and the C3/C5 carbons would be doublets due to C-F coupling. The carboxyl carbon (C=O) would appear around δ 165-170 ppm. |
| ¹⁹F NMR | A single resonance is expected due to the chemical equivalence of the two fluorine atoms, likely appearing in the range of δ -70 to -90 ppm (relative to CFCl₃). |
| IR (Infrared) | Characteristic peaks including a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), C-F stretching vibrations (~1200-1300 cm⁻¹), and aromatic C=C/C=N stretches (~1400-1600 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 159 or 160, respectively. |
Synthesis and Purification
While multiple synthetic routes can be conceptualized, a highly plausible and efficient method involves the directed ortho-lithiation of the commercially available precursor, 2,6-difluoropyridine, followed by carboxylation. This strategy leverages the activating effect of the fluorine atoms and the pyridine nitrogen, which direct deprotonation to the C3 position.[4][5][6]
Proposed Synthesis Protocol: Lithiation-Carboxylation
This protocol is based on well-established methodologies for the functionalization of fluoropyridines.[4][5]
Step 1: Preparation
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (n-BuLi, typically 2.5 M in hexanes) to the flask, followed by the dropwise addition of diisopropylamine to form lithium diisopropylamide (LDA) in situ. Stir for 30 minutes at -78 °C.
Step 2: Lithiation
-
Dissolve 2,6-difluoropyridine in a minimal amount of anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C.
-
Maintain the temperature and stir the reaction mixture for 1-2 hours. The fluorine atoms and the ring nitrogen direct the lithiation to occur regioselectively at the C3 (or C5) position.[5][7]
Step 3: Carboxylation
-
Prepare a slurry of freshly crushed dry ice (solid CO₂) in anhydrous THF in a separate flask.
-
Transfer the aryllithium intermediate solution from Step 2 into the dry ice slurry via cannula while maintaining a temperature below -60 °C. This step must be done carefully to avoid excessive gas evolution.
-
Allow the mixture to slowly warm to room temperature overnight with continuous stirring.
Step 4: Work-up and Purification
-
Quench the reaction mixture by the slow addition of water.
-
Acidify the aqueous solution to pH 2-3 with cold 1M HCl. The desired carboxylic acid product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the high reactivity of the C2 and C6 positions towards Nucleophilic Aromatic Substitution (SNAr) .
The SNAr Mechanism
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the two strongly electron-withdrawing fluorine atoms. This electronic arrangement makes the C2 and C6 carbons highly electrophilic and susceptible to attack by nucleophiles. The general mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom (C2 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides substantial stabilization and lowers the activation energy for this step.[8]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group.
This reactivity allows for the selective replacement of one or both fluorine atoms with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions, providing access to a diverse library of substituted pyridines.[8][9]
Applications in Drug Discovery
The unique reactivity profile of this compound makes it a highly sought-after intermediate in pharmaceutical research and development.[10]
-
Scaffold Development: It serves as a foundational scaffold for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The ability to sequentially and selectively displace the two fluorine atoms allows for the controlled introduction of different functional groups, enabling the exploration of structure-activity relationships (SAR).[11]
-
Factor Xa Inhibitors: The molecule is explicitly mentioned as an intermediate in the preparation of diphenoxypyridine derivatives that exhibit inhibitory activity against Factor Xa, a crucial enzyme in the blood coagulation cascade, highlighting its relevance in developing novel anticoagulants.
-
Bioisosterism: The carboxylic acid group itself is a key pharmacophoric feature, capable of forming critical hydrogen bond and ionic interactions with biological targets. Furthermore, understanding the principles of bioisosteric replacement, where the carboxylic acid might be mimicked by other acidic groups like tetrazoles or hydroxamic acids, allows medicinal chemists to fine-tune properties such as acidity, lipophilicity, and metabolic stability.[12]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. Based on data from structurally similar compounds, it should be treated as a hazardous substance.[13][14]
-
Hazard Classification: Expected to be classified under GHS07, indicating potential for skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity via single exposure, primarily affecting the respiratory system.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
-
Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. Keep away from strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
This compound is a high-value chemical intermediate whose importance in modern synthetic chemistry, particularly in the pharmaceutical sector, cannot be overstated. Its well-defined reactivity, centered on nucleophilic aromatic substitution, provides a reliable and versatile platform for the synthesis of diverse and complex molecular targets. This guide has provided the essential technical information required by researchers to effectively synthesize, handle, and strategically employ this powerful building block in their scientific endeavors.
References
- 1. 446770050 [thermofisher.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 2,6-Difluoropyridine 99 1513-65-1 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innospk.com [innospk.com]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. 2,3-Difluoropyridine-4-carboxylic acid - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to 2,6-Difluoropyridine-4-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the myriad of fluorinated building blocks, 2,6-difluoropyridine-4-carboxylic acid stands out as a versatile intermediate, offering a trifecta of reactive sites that can be selectively manipulated to generate complex molecular architectures. This guide, intended for researchers and scientists in the field of drug development, provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this important molecule.
Core Molecular Attributes of this compound
This compound is a white to off-white solid at room temperature. Its molecular structure is characterized by a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and a carboxylic acid group at the 4 position.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₂NO₂ | N/A |
| Molecular Weight | 159.09 g/mol | [1] |
| CAS Number | 88912-23-6 | N/A |
| Appearance | White to off-white solid | [2] |
| Melting Point | 159-160 °C | [1] |
The presence of the two electron-withdrawing fluorine atoms significantly influences the electron density of the pyridine ring, making the positions ortho and para to the nitrogen atom susceptible to nucleophilic aromatic substitution. The carboxylic acid group provides a handle for a variety of chemical transformations, most notably amide bond formation.
Synthesis of this compound: A Plausible Synthetic Route
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: A Proposed Synthesis
This protocol is a hypothetical yet experimentally sound approach based on established organometallic and halogen exchange reactions.
Step 1: Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine
This step is based on halogen exchange reactions, a common method for introducing fluorine into aromatic rings.[3]
-
Reaction Setup: In a well-ventilated fume hood, equip a dry three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagents: Add 2,6-dichloropyridine and a suitable fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst or in a high-boiling polar aprotic solvent like sulfolane.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically >150 °C) and monitor the progress by gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture and carefully quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 2,6-difluoropyridine by distillation or column chromatography.
Step 2: Synthesis of this compound
This step involves a directed ortho-metalation followed by carboxylation.
-
Reaction Setup: In a dry three-necked round-bottom flask under a nitrogen atmosphere, dissolve the 2,6-difluoropyridine from Step 1 in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise. The LDA will selectively deprotonate the 4-position of the pyridine ring.
-
Carboxylation: After stirring for a period to ensure complete lithiation, bubble dry carbon dioxide gas through the solution or add crushed dry ice. The lithium-carbon bond will react with the CO₂ to form a lithium carboxylate salt.
-
Work-up and Purification: Allow the reaction to warm to room temperature and then quench with water. Acidify the aqueous layer with dilute hydrochloric acid to protonate the carboxylate, leading to the precipitation of this compound. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be necessary for further purification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons at the 3 and 5 positions of the pyridine ring. Due to the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group, this singlet is expected to appear in the downfield region (δ 7.5-8.5 ppm). The acidic proton of the carboxylic acid will likely appear as a broad singlet at a much higher chemical shift (δ 10-13 ppm).[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The carbons attached to the fluorine atoms (C2 and C6) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will appear as a doublet. The C4 carbon will also be a doublet due to a three-bond coupling to the fluorine atoms. The C3 and C5 carbons will appear as a doublet of doublets due to coupling to both adjacent fluorine and the C4 carbon.[8]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[6]
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[9]
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹, arising from the carbon-fluorine bonds.
-
Aromatic C=C and C=N Stretches: Medium to strong bands in the 1400-1600 cm⁻¹ region.[10]
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) at m/z 159 would be expected. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of a carboxyl group ([M-45]⁺).[11]
Reactivity and Applications in Medicinal Chemistry
The chemical reactivity of this compound is dominated by the properties of its three functional components: the two fluorine atoms and the carboxylic acid group.
Caption: Key reactive sites of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms at the 2 and 6 positions are excellent leaving groups in nucleophilic aromatic substitution reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of substituted pyridine derivatives. This reactivity is particularly valuable in the synthesis of kinase inhibitors, where the pyridine core often serves as a key scaffold for interacting with the hinge region of the kinase.[12]
Amide Bond Formation
The carboxylic acid group is a versatile handle for amide bond formation, one of the most important reactions in medicinal chemistry.[13][14] This allows for the coupling of this compound with a vast array of amines to generate amides with diverse biological activities.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.[15][16]
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous lithium chloride (to remove DMF if used), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography on silica gel.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][17][18][19][20]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2][17][18][19][20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[2][17][18][19][20]
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of reactive sites allows for the efficient construction of complex and diverse molecular libraries. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of new and innovative therapeutics.
References
- 1. innospk.com [innospk.com]
- 2. fishersci.com [fishersci.com]
- 3. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 4. 2,6-Difluoropyridine(1513-65-1) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amide Synthesis [fishersci.dk]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. growingscience.com [growingscience.com]
- 16. whitman.edu [whitman.edu]
- 17. aksci.com [aksci.com]
- 18. 2,3-Difluoropyridine-4-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 20. echemi.com [echemi.com]
The Strategic Importance of the 2,6-Difluoropyridine-4-Carboxylic Acid Scaffold: A Technical Guide for Drug Discovery and Materials Science
Introduction: The Unique Value of Fluorinated Pyridines
In the landscape of modern chemical research, particularly in the realms of medicinal chemistry and advanced materials, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for modulating physicochemical and biological properties. The pyridine ring, a ubiquitous element in pharmaceuticals, becomes a scaffold of exceptional interest when decorated with fluorine.[1] The 2,6-difluoro-substitution pattern, in particular, imparts a unique combination of electronic and steric properties. The strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen synergistically activates the ring for chemical modification, while simultaneously enhancing metabolic stability and membrane permeability in drug candidates.
This technical guide provides an in-depth exploration of 2,6-difluoropyridine-4-carboxylic acid, a versatile and highly valuable building block. We will dissect its synthesis, explore its key reactivity patterns, and provide validated protocols for the creation of its derivatives. Furthermore, we will examine its application as a core fragment in the development of targeted therapeutics, with a specific focus on kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this powerful chemical scaffold.
Part 1: The Core Moiety: this compound
The title compound serves as the foundational starting point for a vast array of more complex derivatives. Understanding its properties and synthesis is critical for its effective utilization.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for planning reactions, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 88912-23-6 | [2][3] |
| Molecular Formula | C₆H₃F₂NO₂ | [2][3] |
| Molecular Weight | 159.09 g/mol | [2][3] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Purity | ≥98% (typical commercial grade) | General Knowledge |
Synthesis Strategy: From Precursor to Core Acid
The most logical and field-proven approach to synthesizing this compound is a two-step process starting from the commercially available precursor, 2,6-difluoropyridine. The strategy hinges on a regioselective metalation at the C4 position, followed by carboxylation.
The causality behind this choice is rooted in the reactivity of the 2,6-difluoropyridine ring. The fluorine atoms at the 2 and 6 positions are strongly electron-withdrawing, which acidifies the protons on the pyridine ring. The C4 proton is preferentially abstracted by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) over the C3/C5 protons. This is because the resulting C4 carbanion is more stabilized. Once the lithiated intermediate is formed, it can be "quenched" with an electrophile, in this case, carbon dioxide (from dry ice), to install the carboxylic acid group.
Diagram: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol 1: Synthesis of this compound
This protocol is based on established methods for the ortho-lithiation of 2,6-difluoropyridine and subsequent carboxylation.[4][5]
Materials:
-
2,6-Difluoropyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Diisopropylamine (1.1 eq)
-
Dry Ice (CO₂, solid) (excess)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to form Lithium Diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2,6-difluoropyridine (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the 4-lithiated species is typically indicated by a color change.
-
Carboxylation: Crush a generous excess of dry ice into a powder and add it portion-wise to the reaction flask. Causality Note: A large excess of CO₂ is used to ensure complete reaction with the lithiated intermediate and to help manage the exotherm. The reaction is highly exothermic; add the dry ice slowly to maintain control.
-
Quench and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by carefully adding 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the final product.
Part 2: Synthesis of Key Derivatives
The true utility of this compound lies in its function as a versatile synthetic hub. The carboxylic acid handle allows for standard transformations like amide bond formation, while the activated fluorine atoms are prime leaving groups for Nucleophilic Aromatic Substitution (SNAr).
Amide Bond Formation: Accessing Bioactive Carboxamides
The conversion of the carboxylic acid to a carboxamide is one of the most important transformations in medicinal chemistry. This is typically achieved by first activating the carboxylic acid, most commonly by converting it to an acid chloride, followed by reaction with a primary or secondary amine.
Diagram: General Amide Synthesis Workflow
Caption: Standard two-step workflow for amide synthesis.
Experimental Protocol 2: General Procedure for Amide Synthesis
This protocol is a robust, general method adapted from standard organic synthesis procedures.[6]
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride ((COCl)₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Desired amine (primary or secondary) (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Acid Chloride Formation: To a flame-dried flask under an inert atmosphere, suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (2.0-3.0 eq) dropwise. Causality Note: The reaction of oxalyl chloride with DMF forms the Vilsmeier reagent in situ, which is the active catalyst for acid chloride formation. Gas evolution (CO, CO₂, HCl) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction mixture becomes a clear solution.
-
Amine Coupling: Remove the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a base like triethylamine (2.0-3.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cold acid chloride solution. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by adding water or saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if the amine is basic and excess may be present), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude amide can be purified by recrystallization or flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The two fluorine atoms at the C2 and C6 positions are highly activated for displacement by nucleophiles.[7] This reactivity is a cornerstone of this scaffold's utility. The pyridine nitrogen and the C4-carboxyl group act as powerful electron-withdrawing groups, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[4][8] This allows for the facile introduction of a wide range of substituents (O-, N-, and S-nucleophiles) under relatively mild conditions.
Part 3: Applications in Drug Discovery
The this compound moiety and its derivatives are particularly prevalent in the design of kinase inhibitors. The scaffold can act as a "hinge-binder," forming key hydrogen bonds with the kinase's hinge region, while the vectors at the 2, 4, and 6 positions allow for fine-tuning of potency and selectivity.
Case Study: p38 MAP Kinase Inhibitors
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines.[2][9] Dysregulation of this pathway is implicated in numerous inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, making p38α a prime therapeutic target.[7]
The p38 signaling cascade is a classic three-tiered kinase system. It is initiated by upstream MAP Kinase Kinase Kinases (MAP3Ks) like TAK1 or ASK1. These activate MAP Kinase Kinases (MAP2Ks), specifically MKK3 and MKK6. MKK3/6 then phosphorylate and activate p38 MAPK.[10][11] Activated p38 goes on to phosphorylate a host of downstream targets, including other kinases (like MK2) and transcription factors (like ATF2), ultimately leading to the production of inflammatory cytokines such as TNF-α and IL-6.[7][9]
Diagram: The p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling cascade and point of inhibition.
Research has identified novel p38α inhibitors based on a 2,6-diamino-3,5-difluoropyridinyl scaffold. These compounds demonstrate potent inhibition of TNFα production in cellular assays and significant efficacy in animal models of rheumatoid arthritis. The core structure is derived from the principles discussed, where nucleophilic aromatic substitution on a tetrafluoropyridine precursor would be a key synthetic step.
Other Therapeutic Targets
The versatility of the 2,6-difluoropyridine scaffold extends to other important drug targets:
-
Factor Xa (FXa) Inhibitors: The pyridine core is found in anticoagulants targeting Factor Xa, a critical enzyme in the blood coagulation cascade.[12][13] For example, the clinical candidate Fidexaban contains a related 3,5-difluoro-2,6-diphenoxypyridine core, highlighting the value of fluorinated pyridines in this therapeutic area.[14]
-
Vaccinia-related Kinase (VRK) Inhibitors: The aminopyridine scaffold, often featuring difluoro-substitutions, has been successfully developed to target VRK1 and VRK2, kinases implicated in cell division and neurological disorders.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for innovation. Its synthesis is accessible, and its reactivity is predictable and versatile. The dual reactivity of the carboxylic acid group and the activated fluorine atoms provides a robust toolkit for generating diverse libraries of complex molecules. As demonstrated in the case of p38 MAPK inhibitors, this scaffold is ideally suited for the demands of modern drug discovery, offering a stable and tunable core for engaging with biological targets. Future applications will undoubtedly expand into materials science, where the rigid, polar, and hydrogen-bonding capable nature of its derivatives can be exploited in the design of novel polymers and coordination complexes. For any research organization focused on creating novel chemical entities with precisely controlled properties, mastering the chemistry of this scaffold is a valuable and enabling capability.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]
- 4. 2,6-二氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Discovery and development of Factor Xa inhibitors (2015–2022) [ouci.dntb.gov.ua]
- 12. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors and Dual Factor Xa and Factor IIa Inhibitors | MDPI [mdpi.com]
- 14. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
A-Z Guide to Organic Solvent Solubility of 2,6-Difluoropyridine-4-carboxylic Acid: A Methodical Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,6-Difluoropyridine-4-carboxylic Acid
This compound is a crucial building block in medicinal chemistry and materials science.[1] Its rigid, fluorinated pyridine core offers a unique combination of properties, including metabolic stability and the ability to participate in specific intermolecular interactions, making it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials.[1]
However, the successful application of this compound in synthesis, formulation, and biological assays is fundamentally dependent on its solubility. Poor solubility can lead to challenges in reaction kinetics, purification, and obtaining reliable data from in vitro and in vivo studies.[2][3][4] This guide provides a detailed roadmap for characterizing the solubility of this compound across a range of organic solvents, a critical step in harnessing its full potential.
Theoretical Underpinnings of Solubility
The solubility of a compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful starting point, suggesting that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[5] For this compound, several key structural features dictate its solubility behavior:
-
The Carboxylic Acid Group: This functional group is capable of acting as both a hydrogen bond donor and acceptor, and its acidic nature allows for ionization in basic media.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.
-
The Fluorine Substituents: The highly electronegative fluorine atoms can engage in dipole-dipole interactions and, in some contexts, weak hydrogen bonding.
The interplay of these features means that the solubility of this compound will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and acidity/basicity.[6]
A Curated Approach to Solvent Selection
A systematic evaluation of solubility should encompass a diverse set of organic solvents representing various classes and polarities. The following table provides a recommended starting point for solvent screening, categorized by their general properties.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the carboxylic acid and pyridine nitrogen. |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Can accept hydrogen bonds and have strong dipole moments. |
| Ethereal Solvents | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity and hydrogen bond accepting capabilities. |
| Ester Solvents | Ethyl Acetate | A common solvent in organic synthesis with moderate polarity. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Generally lower polarity, useful for assessing solubility in non-polar environments. |
| Hydrocarbon Solvents | Toluene, Heptane | Nonpolar solvents to establish the lower limits of solubility. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[7] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.[8] The following protocol provides a detailed, step-by-step guide for its implementation.
Materials and Reagents
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UPLC-MS system
-
Volumetric flasks and pipettes for standard preparation
-
Analytical balance
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is achieved.[7]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A 24-hour incubation is a common starting point, although longer times may be necessary.[8][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or UPLC-MS method.
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification: A Sample HPLC-UV Method
Accurate quantification of the dissolved this compound is critical. HPLC with UV detection is a common and reliable method.[2] Pyridinecarboxylic acids can be effectively separated and quantified using reversed-phase chromatography.[10][11]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is often effective.[12] The acidic modifier helps to ensure consistent peak shapes for the carboxylic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A UV detector set to a wavelength where the compound has significant absorbance (e.g., around 250-270 nm, to be determined by a UV scan).
-
Calibration: A calibration curve should be prepared using accurately weighed standards of this compound dissolved in the mobile phase.
Data Presentation and Interpretation
The experimentally determined solubility values should be compiled into a clear and concise table for easy comparison.
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | ||
| Ethanol | ||
| Acetonitrile | ||
| DMSO | ||
| THF | ||
| Ethyl Acetate | ||
| Dichloromethane | ||
| Toluene |
Interpreting these results in the context of the theoretical framework discussed in Section 2 will provide valuable insights into the physicochemical properties of this compound. For instance, high solubility in protic solvents would highlight the importance of hydrogen bonding interactions.
Visualizing Molecular Interactions
The following diagram illustrates the key intermolecular forces that govern the solubility of this compound in a protic solvent like methanol.
Caption: Key Intermolecular Interactions Driving Solubility.
Troubleshooting and Best Practices
-
Ensure Solvent Purity: The presence of impurities, particularly water, can significantly affect solubility.[13]
-
Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.
-
Verify Equilibrium: For compounds with slow dissolution kinetics, it may be necessary to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours).
-
Prevent Precipitation: After filtration, samples should be analyzed promptly or stored under conditions that prevent the compound from precipitating out of solution.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and considering the underlying theoretical principles, researchers can generate high-quality, reliable data. This information is invaluable for optimizing reaction conditions, developing robust formulations, and ensuring the accuracy of biological assays, thereby accelerating the progress of research and development projects involving this important chemical entity.
References
- 1. 2,6-Difluoro-4-pyridinecarboxylic acid | 88912-23-6 [chemicalbook.com]
- 2. evotec.com [evotec.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. chem.ws [chem.ws]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. enamine.net [enamine.net]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
An In-depth Technical Guide to the Stability and Storage of 2,6-Difluoropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoropyridine-4-carboxylic acid, a fluorinated heterocyclic compound, serves as a critical building block in medicinal chemistry and drug development. Its structural motifs are found in a variety of biologically active molecules, making the integrity and purity of this starting material paramount for the synthesis of active pharmaceutical ingredients (APIs). Understanding the stability profile and optimal storage conditions of this compound is not merely a matter of good laboratory practice; it is a prerequisite for reproducible research and the development of safe and effective therapeutics. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, including insights into its potential degradation pathways and a robust protocol for conducting stability studies.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₆H₃F₂NO₂ |
| Molecular Weight | 159.09 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 165 - 167 °C |
Note: Physical properties can vary slightly between suppliers.
Recommended Storage and Handling
Based on available safety data sheets (SDS), the following conditions are recommended to maintain the integrity of this compound.[1][2][3][4][5][6]
Core Storage Recommendations:
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.[1]
-
Atmosphere: For enhanced stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and atmospheric oxygen.[1]
-
Container: Keep the container tightly closed to prevent the ingress of moisture and other contaminants.[1][2][5][6]
-
Ventilation: Store in a well-ventilated area to prevent the accumulation of any potential vapors or dust.[1][2][5]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3][4][5]
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][2][3][4][6]
Incompatible Materials
To prevent chemical reactions that could lead to degradation or create hazardous situations, avoid contact with the following:
-
Strong Oxidizing Agents: These can react with the pyridine ring and carboxylic acid functional group.
-
Strong Acids and Bases: These can catalyze degradation reactions.[1]
-
Moisture: Exposure to moisture should be minimized to prevent potential hydrolysis.[3]
Potential Degradation Pathways
While specific, peer-reviewed degradation studies on this compound are not extensively available in public literature, we can postulate potential degradation pathways based on the chemical functionalities present in the molecule and general principles of organic chemistry. These proposed pathways are critical for designing comprehensive stability studies and for identifying potential impurities during analytical method development.
Thermal Degradation (Decarboxylation)
Pyridine carboxylic acids are known to undergo decarboxylation at elevated temperatures, a reaction that is influenced by the position of the carboxyl group and other ring substituents. The electron-withdrawing nature of the two fluorine atoms may influence the thermal stability of the molecule.
Caption: Proposed thermal degradation pathway via decarboxylation.
Hydrolytic Degradation
While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to reactions. In highly acidic media, protonation of the pyridine nitrogen would further deactivate the ring towards nucleophilic attack. Under strongly basic conditions, while nucleophilic aromatic substitution of fluoride is generally difficult on an electron-deficient ring, extreme conditions might promote such reactions. The primary concern under hydrolytic stress would be the acid-base chemistry of the carboxylic acid group, which could influence solubility and interactions with other components in a formulation.
Photodegradation
Pyridine and its derivatives can be susceptible to photodegradation.[4][7][8] UV irradiation can induce the formation of radical species, which may lead to a cascade of reactions, including ring opening and polymerization. The presence of the carboxylic acid and fluorine substituents will influence the photolytic stability. Therefore, it is recommended to protect the compound from light.
Caption: Generalized photodegradation pathway.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[9][10][11] The following protocol outlines a comprehensive approach.
Objective
To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to establish a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
-
HPLC system with a UV detector or Mass Spectrometer (MS)
Analytical Method
A reverse-phase HPLC method should be developed and validated for the separation of the parent compound from its potential degradation products. A C18 column is often a good starting point, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl. Keep the sample at an elevated temperature (e.g., 60°C) and collect aliquots at specified time points.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C) and collect aliquots at specified time points.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Protect from light and collect aliquots.
-
Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C). At each time point, dissolve a weighed amount of the solid for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Sample Analysis: At each time point, neutralize the acid and base-stressed samples before injection into the HPLC system. Analyze all samples and compare the chromatograms to an unstressed control sample to identify and quantify any degradation products.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, and well-ventilated environment in a tightly sealed container.[1][2][3][4][5][6] However, like any functionalized organic molecule, it is susceptible to degradation under stress conditions such as elevated temperatures, extreme pH, oxidizing environments, and exposure to UV light. A thorough understanding of these potential liabilities, as outlined in the proposed degradation pathways and the comprehensive forced degradation study protocol, is crucial for ensuring the quality, safety, and efficacy of the downstream products developed from this important chemical intermediate. By adhering to the storage guidelines and proactively investigating its stability profile, researchers and drug developers can confidently utilize this compound in their synthetic endeavors.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. mdpi.com [mdpi.com]
- 3. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides - Google Patents [patents.google.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2,6-Difluoropyridine-4-carboxylic Acid
Introduction: The Strategic Advantage of the 2,6-Difluoropyridine-4-carboxylic Acid Scaffold
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool to modulate physicochemical and pharmacokinetic properties. The this compound motif is a prime example of a highly versatile building block that leverages the unique electronic properties of fluorine to enable the synthesis of a diverse array of novel compounds.
The two electron-withdrawing fluorine atoms at the C2 and C6 positions of the pyridine ring exert a profound influence on the molecule's reactivity. This substitution pattern significantly enhances the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity provides a reliable and efficient pathway for the introduction of a wide range of functional groups, a critical aspect in the exploration of structure-activity relationships (SAR). Furthermore, the carboxylic acid moiety at the C4 position serves as a versatile handle for standard transformations such as amide bond formation and esterification, allowing for the facile linkage to various molecular fragments.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel chemical entities. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower the rational design of new synthetic targets.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is primarily centered around two key reaction types: transformations of the carboxylic acid group and nucleophilic aromatic substitution at the fluorine-bearing carbons.
-
Amide Bond Formation and Esterification: The carboxylic acid group can be readily converted to amides and esters using a wide range of standard coupling reagents and catalysts. The choice of conditions can be tailored to accommodate sensitive functional groups on the coupling partner.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards nucleophilic attack at the C2 and C6 positions due to the inductive effect of the fluorine atoms and the nitrogen heteroatom.[1] This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, including amines, thiols, and alkoxides.
The interplay of these reactive sites allows for a modular and divergent approach to library synthesis, as illustrated below.
Caption: Synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluoro-N-arylisonicotinamides via Amide Coupling
Amide coupling reactions are fundamental in medicinal chemistry for linking molecular fragments. The following protocol details a robust method for the synthesis of N-aryl amides from this compound using common coupling reagents. The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is highlighted here due to its high efficiency and suppression of side reactions.[2]
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M) in a round-bottom flask, add the substituted aniline (1.1 eq.).
-
Add HATU (1.2 eq.) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq.).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,6-difluoro-N-arylisonicotinamide.
Data Presentation: Representative Amide Coupling Reactions
| Entry | Aniline Derivative | Yield (%) |
| 1 | Aniline | 85 |
| 2 | 4-Fluoroaniline | 88 |
| 3 | 3-Methoxyaniline | 82 |
| 4 | 4-(Trifluoromethyl)aniline | 75 |
Yields are representative and may vary based on the specific substrate and reaction scale.
Protocol 2: Esterification of this compound
Esterification is a key transformation for modifying the pharmacokinetic properties of a lead compound. The following protocol describes a general method for the synthesis of esters from this compound.
Reaction Scheme:
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, isopropanol)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
DCM (Dichloromethane), anhydrous
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM (0.2 M) in a round-bottom flask, add the alcohol (1.2 eq.) and DMAP (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.5 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl solution (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ester.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Amines
The high electrophilicity of the pyridine ring in this compound allows for efficient SNAr reactions.[3] This protocol details the selective substitution of one fluorine atom with an amine nucleophile.
Reaction Scheme:
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)
-
Water
-
1 M HCl solution
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq.) in DMSO (0.5 M) in a round-bottom flask, add the secondary amine (1.5 eq.) and K₂CO₃ (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum to afford the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Visualization of the SNAr Workflow:
Caption: Workflow for SNAr with amines.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2,6-Difluoropyridine-4-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value Proposition of Fluorinated Pyridines in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing molecular properties. Fluorinated pyridines, in particular, are prevalent motifs in a significant portion of pharmaceuticals, prized for their ability to modulate key pharmacokinetic and pharmacodynamic parameters.[1][2] The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity for its biological target.[2] This is achieved through the alteration of electronic properties, pKa modulation, and the formation of favorable intermolecular interactions.
This guide focuses on a particularly valuable building block: 2,6-difluoropyridine-4-carboxylic acid . The unique arrangement of its functional groups—a carboxylic acid for versatile coupling and two fluorine atoms flanking the nitrogen—creates a scaffold with distinct reactivity and conformational properties. The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the pyridine nitrogen, reducing its basicity and potential for off-target interactions. Furthermore, these fluorine atoms can block sites of metabolic oxidation, thereby enhancing the in vivo half-life of drug candidates. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in medicinal chemistry programs.
Physicochemical Properties and Design Rationale
The decision to incorporate this compound into a drug candidate is often driven by the need to fine-tune its physicochemical profile. The following table summarizes key calculated properties that underscore its utility in medicinal chemistry.
| Property | Predicted Value | Rationale for Importance in Drug Design |
| pKa (acidic) | 3.20 (strongest acidic) | The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry. Its acidity allows for straightforward deprotonation under standard coupling conditions. |
| pKa (basic) | -2.5 (strongest basic) | The two electron-withdrawing fluorine atoms drastically reduce the basicity of the pyridine nitrogen. This minimizes the potential for unwanted ionic interactions and off-target binding at physiological pH. |
| logP | 0.85 | This moderate lipophilicity is often in the desirable range for oral drug candidates, balancing aqueous solubility with membrane permeability. The fluorine atoms contribute to this lipophilicity. |
Note: pKa and logP values are computationally predicted and may vary from experimental values. These predictions are based on established algorithms such as those used by ACD/Labs and ChemAxon.[3][4][5][6][7][8][9][10]
The confluence of a versatile carboxylic acid handle, significantly attenuated basicity of the pyridine nitrogen, and favorable lipophilicity makes this compound a powerful tool for addressing common challenges in drug design, such as metabolic instability and poor pharmacokinetic profiles.
Core Applications & Case Studies
While direct incorporation of the this compound moiety into an approved drug is not yet widely documented, the closely related 3-substituted-2,6-difluoropyridine scaffold has proven instrumental in the development of potent and selective inhibitors of Protein Kinase C theta (PKCθ).[1][2] PKCθ is a key enzyme in the T-cell signaling pathway, making it an attractive target for autoimmune diseases and inflammation.[11]
The synthesis of these PKCθ inhibitors showcases the utility of the 2,6-difluoropyridine core. The fluorine atoms enhance the metabolic stability of the pyridine ring, a common site of oxidation. Furthermore, the electronic properties of the difluorinated ring can influence the binding affinity and selectivity of the inhibitor for the ATP-binding pocket of the kinase.
Experimental Protocols
The true value of a building block is realized through its successful incorporation into more complex molecules. The following section provides detailed, step-by-step protocols for two of the most common and critical transformations involving this compound: amide bond formation and Suzuki-Miyaura cross-coupling.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry.[12] For an electron-deficient substrate like this compound, the use of a reliable activating agent is crucial. The following protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) to efficiently generate the corresponding amide.
Reaction Scheme:
Caption: General workflow for EDC/HOBt mediated amide coupling.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add HOBt (1.2 equiv) and EDC (1.2 equiv) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv) followed by DIPEA (3.0 equiv).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and effective method for amide bond formation. EDC activates the carboxylic acid, while HOBt forms a more stable active ester, which reduces the risk of side reactions and racemization, particularly with chiral amines.[13]
-
DIPEA: A non-nucleophilic base is required to neutralize the HCl byproduct of the EDC activation and to deprotonate the amine, enhancing its nucleophilicity.
-
Anhydrous DMF: A polar aprotic solvent is chosen to ensure the solubility of all reactants and reagents. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated acid.
-
Aqueous Workup: The series of acidic and basic washes is designed to remove unreacted starting materials, excess reagents, and byproducts. The HCl wash removes residual amine and DIPEA, while the NaHCO₃ wash removes any remaining carboxylic acid and HOBt.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 4-Bromo-2,6-difluoropyridine Derivative
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[14] To utilize the 2,6-difluoropyridine scaffold in this reaction, the carboxylic acid at the 4-position would first need to be converted to a halide, typically a bromide. The following protocol outlines the Suzuki-Miyaura coupling of a hypothetical 4-bromo-2,6-difluoropyridine with an arylboronic acid.
Reaction Scheme:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromo-2,6-difluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a Schlenk flask, add 4-bromo-2,6-difluoropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of approximately 0.1 M with respect to the bromopyridine).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2,6-difluoropyridine.
Causality Behind Experimental Choices:
-
Pd(dppf)Cl₂: This is a robust and commonly used palladium catalyst for Suzuki-Miyaura reactions. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
K₂CO₃: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Potassium carbonate is a cost-effective and generally effective base for this purpose.
-
Dioxane/Water: This solvent system is widely used for Suzuki-Miyaura reactions as it effectively dissolves both the organic substrates and the inorganic base. Degassing the solvents is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation. Therefore, maintaining an inert atmosphere throughout the reaction is crucial for achieving high yields.
Conclusion
This compound represents a highly valuable and strategic building block for modern medicinal chemistry. Its unique electronic and physicochemical properties, stemming from the two fluorine substituents, offer a powerful approach to mitigating common liabilities in drug development, such as metabolic instability and off-target basicity. The protocols detailed herein for amide bond formation and Suzuki-Miyaura cross-coupling provide a practical framework for the successful incorporation of this versatile scaffold into a diverse range of molecular architectures. As the demand for drug candidates with optimized properties continues to grow, the judicious application of building blocks like this compound will undoubtedly play an increasingly important role in the discovery of the next generation of therapeutics.
References
- 1. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. dl.chemaxon.com [dl.chemaxon.com]
- 10. chemaxon.com [chemaxon.com]
- 11. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Application Notes and Protocols: 2,6-Difluoropyridine-4-carboxylic Acid in Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity.[1][3][4] Within this context, fluorinated heterocyclic scaffolds, particularly pyridine-based ring systems, have emerged as privileged structures in modern drug design.[5] 2,6-Difluoropyridine-4-carboxylic acid is a key building block that offers a unique combination of these desirable attributes, making it a valuable tool for medicinal chemists aiming to overcome common challenges in drug development.
This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, strategic applications, and proven synthetic protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Part 1: Physicochemical Properties and Design Rationale
The strategic placement of two fluorine atoms flanking the nitrogen atom in the pyridine ring, combined with the carboxylic acid at the 4-position, imparts a distinct set of electronic and physical properties to this compound.
Key Physicochemical Modulations:
-
Acidity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. This is a critical feature for avoiding off-target effects, such as interactions with aminergic GPCRs or hERG channels, which are often associated with basic amine functionalities. Furthermore, the fluorines influence the acidity of the carboxylic acid group.
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance membrane permeability and improve oral absorption.[6][7] However, the overall lipophilicity of a drug candidate must be carefully balanced to maintain adequate aqueous solubility. The difluoropyridine motif offers a nuanced approach to modulating lipophilicity.[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[1][2][8][9][10] Introducing fluorine at metabolically vulnerable positions can block these "soft spots," leading to a longer in vivo half-life and improved pharmacokinetic profiles.[1][2]
-
Dipole Moment and Binding Interactions: The introduction of fluorine atoms alters the molecule's electrostatic potential and dipole moment. This can lead to favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.
Data Summary: Physicochemical Properties
| Property | Value/Observation | Rationale for Importance in Drug Design |
| Molecular Weight | 159.09 g/mol [11] | Low molecular weight allows for greater structural elaboration while adhering to Lipinski's Rule of Five. |
| pKa (Pyridine Nitrogen) | Lowered due to fluorine substitution | Reduced basicity can mitigate off-target liabilities and improve selectivity. |
| Lipophilicity (LogP) | Increased relative to non-fluorinated analog | Can improve cell permeability and blood-brain barrier penetration.[3][4] |
| Metabolic Stability | Enhanced | Fluorine atoms block potential sites of oxidative metabolism, increasing the drug's half-life.[1][2] |
Part 2: Synthetic Protocols and Methodologies
This compound is a versatile building block primarily utilized in the formation of amide and ester bonds, as well as in cross-coupling reactions to construct more complex molecular architectures.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is one of the most common reactions in medicinal chemistry.[12] The use of carbodiimide coupling agents provides a reliable method for coupling this compound with a wide range of primary and secondary amines.[13]
Workflow Diagram: Amide Coupling
Caption: General workflow for EDC-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated HOBt ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality and Experimental Choices:
-
EDC/HOBt: This combination is widely used to minimize side reactions and suppress racemization, especially with chiral amines.[14] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable HOBt ester, reducing the risk of side reactions.[13]
-
DIPEA: A non-nucleophilic base is crucial to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acid generated during the reaction, without competing with the primary amine as a nucleophile.
-
Solvent: Anhydrous DMF or DCM are excellent solvents for this reaction due to their ability to dissolve a wide range of substrates and reagents.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
To further elaborate the 2,6-difluoropyridine core, the carboxylic acid can be converted to a more suitable functional group for cross-coupling, or a derivative of the pyridine itself can be used. For instance, a bromo- or iodo-substituted difluoropyridine can undergo Suzuki coupling. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.[15][16][17][18]
Workflow Diagram: Suzuki Coupling
Caption: Key components of a Suzuki cross-coupling reaction.
Step-by-Step Methodology (Illustrative Example):
-
Reactant Preparation: In a reaction vessel, combine the bromo-difluoropyridine derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05-0.10 eq.), and a base, typically an aqueous solution of K2CO3 or Cs2CO3 (2.0-3.0 eq.).
-
Solvent and Degassing: Add a solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Causality and Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. Pd(PPh3)4 is a common and effective catalyst for many Suzuki couplings.[19]
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome.
-
Degassing: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, hence the need for thorough degassing.
Part 3: Case Study in Drug Discovery - Lorlatinib (PF-06463922)
A prominent example of the successful application of a difluoropyridine-containing scaffold, though not directly from the carboxylic acid, is in the development of Lorlatinib (PF-06463922) . Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[20][21][22][23][24]
Role of the Fluorinated Pyridine Moiety in Lorlatinib:
The design of Lorlatinib was a deliberate effort to overcome resistance to earlier generation ALK inhibitors and to improve central nervous system (CNS) penetration to treat brain metastases.[20][23] The physicochemical properties of the molecule were carefully optimized to achieve these goals.[22][23]
-
Improved CNS Penetration: The strategic use of fluorine can enhance a drug's ability to cross the blood-brain barrier.[3][4][25] The overall physicochemical properties of Lorlatinib, including its molecular weight, lipophilicity, and hydrogen bond donor count, were optimized for CNS availability.[22]
-
Potency and Selectivity: The fluorinated pyridine fragment contributes to the overall binding affinity and selectivity profile of Lorlatinib against ALK and its resistance mutations.[22][23] Structure-based drug design was instrumental in optimizing these interactions.[23]
-
Overcoming Resistance: Lorlatinib is effective against a broad spectrum of ALK mutations that confer resistance to earlier inhibitors like crizotinib.[22][23]
The development of Lorlatinib showcases how the principles of medicinal chemistry, including the strategic use of fluorinated heterocycles, can lead to the discovery of highly effective and brain-penetrant kinase inhibitors.[23][24]
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its unique physicochemical properties, imparted by the two fluorine atoms, allow medicinal chemists to fine-tune key attributes of drug candidates, including basicity, lipophilicity, and metabolic stability. The straightforward application of this scaffold in robust synthetic protocols, such as amide bond formation and cross-coupling reactions, further enhances its utility. As demonstrated by the successful development of advanced clinical candidates, the strategic incorporation of the 2,6-difluoropyridine motif is a powerful approach to addressing significant challenges in modern drug design, particularly in the development of kinase inhibitors and CNS-penetrant agents.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 11. 5,6-difluoropyridine-2-carboxylic Acid | C6H3F2NO2 | CID 11469221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hepatochem.com [hepatochem.com]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 22. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medkoo.com [medkoo.com]
- 25. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for Amide Coupling with 2,6-Difluoropyridine-4-carboxylic Acid
Introduction: The Challenge and Opportunity of Fluorinated Pyridines
Fluorinated heterocyclic compounds are cornerstones in modern medicinal chemistry, offering unique properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Among these, scaffolds containing the 2,6-difluoropyridine motif are of particular interest. 2,6-Difluoropyridine-4-carboxylic acid serves as a critical building block for introducing this valuable pharmacophore into drug candidates.[1][2] However, its chemical nature presents specific challenges in one of the most fundamental reactions in drug discovery: amide bond formation.[3][4][5]
The two electron-withdrawing fluorine atoms significantly lower the pKa of the carboxylic acid (predicted pKa ≈ 2.69), making it more acidic than benzoic acid (pKa ≈ 4.19).[1][6] While this increased acidity might seem beneficial, the strong inductive effect deactivates the carboxylate, making it less nucleophilic and potentially slowing the initial activation step with coupling reagents. Furthermore, the electron-deficient nature of the pyridine ring can influence the stability and reactivity of the activated intermediates, necessitating carefully optimized protocols to achieve high yields and purity. This guide provides a detailed framework for successfully navigating the amide coupling of this compound, grounded in mechanistic principles and field-proven strategies.
Core Principles: Activating an Electron-Deficient Carboxylic Acid
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." The general mechanism involves two key stages:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt.[4][7][8]
-
Aminolysis: The amine, acting as a nucleophile, attacks the activated carbonyl group, displacing the leaving group and forming the stable amide bond.
For an electron-deficient substrate like this compound, the choice of coupling reagent and conditions is critical. Standard methods may prove sluggish or result in unwanted side reactions.[9][10] Modern coupling reagents, particularly uronium/aminium salts like HATU or phosphonium salts like PyAOP, are often more effective than traditional carbodiimides (e.g., DCC, EDC) for challenging substrates.[4][11] These reagents generate highly reactive active esters (e.g., OAt esters from HATU) that can overcome the inherent low reactivity of the system. The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often essential to suppress side reactions and minimize racemization if chiral amines are used.[8]
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine using HATU, a highly efficient coupling reagent.[5][12]
Materials and Reagents
-
This compound
-
Amine of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M under an inert atmosphere.
-
Reagent Addition: To the stirred solution, add the amine (1.1 equivalents), followed by HATU (1.1 equivalents).
-
Base Addition: Slowly add DIPEA (2.5 equivalents) to the reaction mixture. The order of addition is crucial to pre-activate the acid before the base can react with other components.
-
Reaction Execution: Allow the reaction to stir at room temperature. Monitor the progress of the reaction periodically. Reactions are typically complete within 1-4 hours but may require longer for less nucleophilic amines.[12]
-
Reaction Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the product.[5][13]
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid, the HOAt byproduct, and excess base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
Caption: General workflow for the amide coupling of this compound.
Data Presentation: Screening for Optimal Conditions
For challenging substrates, a single protocol may not be universally optimal. Screening a variety of conditions is recommended. The following table provides a starting point for optimization.
| Entry | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temperature | Notes |
| 1 | HATU (1.1) | - | DIPEA (2.5) | DMF | Room Temp | Recommended starting point. Highly efficient for most amines.[5] |
| 2 | PyAOP (1.1) | - | DIPEA (2.5) | DMF/DCM | Room Temp | Excellent for sterically hindered amines.[11] |
| 3 | EDC (1.2) | HOBt (1.2) | DIPEA (2.5) | DCM | Room Temp | Cost-effective carbodiimide method; urea byproduct is water-soluble.[3][7] |
| 4 | T3P (1.5) | - | Pyridine (3.0) | EtOAc | Room Temp -> 50°C | Propylphosphonic anhydride is effective and byproducts are water-soluble. |
| 5 | SOCl₂ (1.2) | - | Pyridine (2.0) | DCM | 0°C -> Room Temp | Forms the acyl chloride in situ; suitable for robust amines.[5] |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below is a guide to troubleshoot common problems encountered during the amide coupling of this compound.
Caption: A decision tree for troubleshooting common amide coupling issues.
References
- 1. 2,6-Difluoro-4-pyridinecarboxylic acid | 88912-23-6 [chemicalbook.com]
- 2. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. library.gwu.edu [library.gwu.edu]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Strategic Role of 2,6-Difluoropyridine-4-Carboxylic Acid in the Design and Synthesis of Modern Agrochemicals
Introduction: The Significance of Fluorinated Pyridines in Agrochemical Innovation
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. Fluorination can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1] This often translates to enhanced efficacy, better crop selectivity, and a more favorable environmental profile. Among the various fluorinated scaffolds, pyridine derivatives are of particular importance due to their prevalence in a wide range of biologically active compounds.[2]
2,6-Difluoropyridine-4-carboxylic acid is a versatile building block that holds significant potential for the synthesis of novel agrochemicals. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms flanking the nitrogen, make the pyridine ring susceptible to nucleophilic substitution, while the carboxylic acid moiety provides a convenient handle for further chemical modifications. This application note will explore the utility of this compound and related fluorinated pyridine intermediates in the synthesis of cutting-edge agrochemicals, with a detailed case study on the synthetic strategy for a modern arylpicolinate herbicide.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a starting material is paramount for its effective use in complex synthetic pathways.
| Property | Value | Reference |
| CAS Number | 88912-23-6 | Not Applicable |
| Molecular Formula | C₆H₃F₂NO₂ | Not Applicable |
| Molecular Weight | 159.09 g/mol | Not Applicable |
| Appearance | White to off-white solid | Not Applicable |
| pKa | 2.69 ± 0.10 (Predicted) | Not Applicable |
The acidity of the carboxylic group and the reactivity of the pyridine ring are key features that synthetic chemists can exploit. The fluorine atoms at the 2 and 6 positions activate the ring for nucleophilic aromatic substitution, a common strategy for introducing diverse functionalities.
Case Study: The Synthesis of Arylpicolinate Herbicides - A Paradigm of Modern Agrochemical Development
The arylpicolinate herbicides are a relatively new class of synthetic auxins that have proven to be highly effective at controlling a broad spectrum of weeds, including those resistant to other herbicide modes of action.[3][4] A prominent example is florpyrauxifen-benzyl , the active ingredient in Rinskor™ Active herbicide.[5] While not directly synthesized from this compound, the synthetic route to florpyrauxifen-benzyl provides invaluable insights into the industrial-scale production of highly substituted, fluorinated pyridine-based agrochemicals.
The manufacturing process for the core of florpyrauxifen-benzyl, a 4-amino-3-chloro-5-fluoro-6-(substituted-aryl)picolinate, is a multi-step sequence that commences with a more readily available, yet highly functionalized, starting material: 3,4,5,6-tetrachloropicolinonitrile .[6][7] This strategy of "late-stage" fluorination is often preferred in industrial synthesis for reasons of cost-effectiveness and process control.
Synthetic Pathway Overview
The following diagram illustrates the key transformations in the synthesis of the arylpicolinate herbicide core, starting from 3,4,5,6-tetrachloropicolinonitrile.
Caption: Synthetic pathway to the arylpicolinate herbicide core.
Detailed Experimental Protocols (Illustrative)
The following protocols are representative of the key steps in the synthesis of the florpyrauxifen-benzyl core, based on information disclosed in patent literature.[6][7]
Step 1: Fluorination (Halogen Exchange)
-
Rationale: This initial step introduces the crucial fluorine atoms onto the pyridine ring. Starting with a polychlorinated precursor allows for a controlled, stepwise replacement of chlorine with fluorine.
-
Protocol:
-
A mixture of 3,4,5,6-tetrachloropicolinonitrile, a spray-dried source of potassium fluoride (KF), and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a suitable aprotic polar solvent (e.g., sulfolane or N,N-dimethylformamide) is heated.
-
The reaction temperature is carefully controlled to selectively replace the chlorine atoms at positions 4, 5, and 6 with fluorine, yielding 3-chloro-4,5,6-trifluoropicolinonitrile.
-
The product is isolated by distillation or other purification techniques.
-
Step 2: Amination
-
Rationale: The introduction of the amino group at the 4-position is a key step in building the final herbicide structure. The fluorine at the 4-position is highly activated towards nucleophilic substitution.
-
Protocol:
-
3-Chloro-4,5,6-trifluoropicolinonitrile is dissolved in a suitable solvent and treated with a source of ammonia (e.g., aqueous ammonia or ammonia gas).
-
The reaction is typically carried out at a controlled temperature to ensure selective amination at the 4-position, yielding 4-amino-3-chloro-5,6-difluoropicolinonitrile.
-
The product is isolated by filtration or extraction.
-
Step 3: Functionalization at the 6-Position for Cross-Coupling
-
Rationale: To introduce the substituted aryl group via a cross-coupling reaction, the fluorine at the 6-position must be converted into a more suitable leaving group, such as bromine or iodine. This is achieved through a two-step process involving hydrazinolysis followed by halogenation.
-
Protocol:
-
Hydrazinolysis: 4-Amino-3-chloro-5,6-difluoropicolinonitrile is reacted with hydrazine hydrate to displace the fluorine at the 6-position, forming 4-amino-3-chloro-5-fluoro-6-hydrazinopicolinonitrile.
-
Halogenation: The resulting hydrazine derivative is then treated with a halogenating agent (e.g., copper(II) bromide and an alkyl nitrite) to replace the hydrazino group with a halogen (e.g., bromine), yielding 4-amino-3-chloro-5-fluoro-6-bromopicolinonitrile.
-
Step 4: Hydrolysis and Esterification
-
Rationale: The nitrile group is converted to a carboxylic acid ester, which is the final functional group in the active herbicide.
-
Protocol:
-
The 4-amino-3-chloro-5-fluoro-6-bromopicolinonitrile is treated with a strong acid (e.g., sulfuric acid) in the presence of an alcohol (e.g., methanol or benzyl alcohol).
-
This one-pot reaction hydrolyzes the nitrile to a carboxylic acid and subsequently esterifies it, affording the corresponding alkyl or benzyl 4-amino-3-chloro-5-fluoro-6-bromopicolinate.
-
Step 5: Transition Metal-Catalyzed Cross-Coupling
-
Rationale: This is the key bond-forming reaction that introduces the substituted aryl "tail" of the herbicide, which is crucial for its biological activity.
-
Protocol:
-
The 4-amino-3-chloro-5-fluoro-6-bromopicolinate is reacted with a suitable arylmetal reagent (e.g., an arylboronic acid or ester in a Suzuki coupling, or an arylstannane in a Stille coupling).
-
The reaction is catalyzed by a palladium complex in the presence of a suitable base and solvent.
-
Upon completion, the final product, the alkyl or benzyl 4-amino-3-chloro-5-fluoro-6-arylpicolinate, is isolated and purified.
-
Mode of Action: Synthetic Auxins
Florpyrauxifen-benzyl and other arylpicolinates act as synthetic auxins.[3] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to an overload of the plant's hormonal signaling pathways. This results in uncontrolled and disorganized cell growth, ultimately causing the death of susceptible plants.[8] The specific substitution pattern on the pyridine and aryl rings is critical for the molecule's ability to bind to auxin receptors and elicit a herbicidal response.
The Potential of this compound in Future Agrochemicals
While the case study of florpyrauxifen-benzyl highlights a synthetic strategy that does not directly employ this compound, this does not diminish the potential of this building block. For the synthesis of agrochemicals with a different, perhaps simpler, substitution pattern, starting with a difluorinated pyridine core could be a more direct and efficient approach.
The presence of the carboxylic acid at the 4-position and fluorines at the 2 and 6-positions makes this compound an attractive starting point for creating libraries of novel compounds for high-throughput screening in agrochemical discovery programs. The carboxylic acid can be readily converted into amides, esters, and other functional groups, while the fluorinated pyridine core can be further functionalized.
Conclusion
This compound and its derivatives are valuable tools in the arsenal of the modern agrochemical chemist. While the synthesis of highly complex, multi-substituted pyridine herbicides like florpyrauxifen-benzyl may favor a "late-stage" fluorination approach for industrial-scale production, the principles of fluorinated pyridine chemistry are central to their design and synthesis. The case study presented herein underscores the intricate and sophisticated synthetic strategies required to bring a new agrochemical to market. As the demand for more effective, selective, and sustainable crop protection solutions continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US12029217B2 - Safened compositions comprising pyridine carboxylate herbicides and isoxadifen - Google Patents [patents.google.com]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 6. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 7. biesterfeld.no [biesterfeld.no]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling of 2,6-Difluoropyridine-4-carboxylic Acid
Introduction: The Strategic Value of the 2,6-Difluoropyridine Scaffold
For researchers in medicinal chemistry and materials science, the 2,6-difluoropyridine unit is a privileged structural motif. The geminal fluorine atoms flanking the nitrogen atom exert profound electronic effects, modulating the pKa of the pyridine nitrogen and influencing metabolic stability and binding interactions. 2,6-Difluoropyridine-4-carboxylic acid is a particularly valuable building block, offering a handle for further functionalization. This guide provides an in-depth exploration of modern metal-catalyzed cross-coupling strategies to diversify this important scaffold, with a focus on decarbonylative pathways that utilize the carboxylic acid group as a disposable directing group.
Core Concept: Decarbonylative Cross-Coupling - A Paradigm Shift
Traditional cross-coupling reactions typically rely on the union of an organometallic reagent with an organohalide. However, the field has evolved to embrace more atom-economical and convergent strategies. Decarbonylative cross-coupling has emerged as a powerful tool, enabling the use of readily available carboxylic acids as aryl sources. In this approach, the carboxylic acid is activated in situ and subsequently undergoes a palladium-mediated decarbonylation (loss of carbon monoxide), generating an aryl-palladium intermediate that can then engage in the catalytic cycle. This strategy obviates the need for pre-functionalization to an organohalide, streamlining synthetic routes.
Decarbonylative Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The construction of biaryl and hetero-biaryl linkages is a cornerstone of modern drug discovery. The decarbonylative Suzuki-Miyaura coupling of this compound provides a direct route to 4-aryl-2,6-difluoropyridines, which are key intermediates in the synthesis of various bioactive molecules.
Causality Behind Experimental Choices
The success of this transformation hinges on the careful selection of a catalytic system that favors decarbonylation over a competitive ketone formation pathway.
-
Catalyst System: A palladium(II) acetate [Pd(OAc)₂] precatalyst is commonly employed.
-
Ligand: A bidentate phosphine ligand, such as 1,4-bis(diphenylphosphino)butane (dppb), is crucial. The bidentate nature of the ligand is thought to stabilize the palladium center and promote the desired decarbonylation pathway, sterically disfavoring the formation of a ketone byproduct.
-
Activator: Pivalic anhydride (Piv₂O) serves as the in situ activator for the carboxylic acid, forming a mixed anhydride. This mixed anhydride is more susceptible to oxidative addition to the palladium(0) center than the free carboxylic acid.
-
Base: A tertiary amine base, such as triethylamine (Et₃N), is used to neutralize the pivalic acid formed during the reaction.
Experimental Workflow: Decarbonylative Suzuki-Miyaura Coupling
Caption: Workflow for Decarbonylative Suzuki Coupling.
Protocol: Decarbonylative Suzuki-Miyaura Coupling of this compound
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Arylboronic acid | 2.0 |
| Pd(OAc)₂ | 0.05 |
| 1,4-Bis(diphenylphosphino)butane (dppb) | 0.10 |
| Pivalic anhydride (Piv₂O) | 2.0 |
| Triethylamine (Et₃N) | 2.0 |
| Anhydrous Dioxane | 0.2 M |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (2.0 equiv), Pd(OAc)₂ (0.05 equiv), and dppb (0.10 equiv).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add anhydrous dioxane (to achieve a 0.2 M concentration of the limiting reagent), followed by triethylamine (2.0 equiv) and pivalic anhydride (2.0 equiv).
-
Seal the Schlenk flask and place it in a preheated oil bath at 160 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by LC-MS or TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,6-difluoropyridine.
Decarbonylative Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to valuable arylalkyne building blocks. The decarbonylative variant allows for the direct use of this compound, offering a streamlined approach to 2,6-difluoro-4-(alkynyl)pyridines.
Causality Behind Experimental Choices
Similar to the Suzuki coupling, the key is to promote the decarbonylation of the activated carboxylic acid.
-
Catalyst System: A combination of a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand is effective. Xantphos is a particularly suitable ligand, as its wide bite angle is believed to facilitate the reductive elimination step.
-
Activator and Base: Pivalic anhydride (Piv₂O) is again used as the activator. 4-(Dimethylamino)pyridine (DMAP) can serve as both a base and a nucleophilic catalyst to facilitate the formation of the mixed anhydride.[1]
-
Copper-Free Conditions: Notably, this protocol often proceeds efficiently without the need for a copper co-catalyst, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.[1]
Reaction Mechanism: Decarbonylative Sonogashira Coupling
Caption: Mechanism of Decarbonylative Sonogashira Coupling.
Protocol: Decarbonylative Sonogashira Coupling of this compound
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Terminal Alkyne | 1.5 |
| Pd(OAc)₂ | 0.05 |
| Xantphos | 0.10 |
| Pivalic anhydride (Piv₂O) | 1.5 |
| 4-(Dimethylamino)pyridine (DMAP) | 1.5 |
| Anhydrous Dioxane | 0.2 M |
Procedure:
-
In a dry Schlenk tube equipped with a stir bar, combine this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.10 equiv), and DMAP (1.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (0.2 M), the terminal alkyne (1.5 equiv), and pivalic anhydride (1.5 equiv) via syringe.
-
Seal the tube and heat the mixture to 160 °C in a preheated oil bath for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the 2,6-difluoro-4-(alkynyl)pyridine product.[1]
C-N Bond Formation: A Two-Step Approach via Buchwald-Hartwig Amination
Direct decarbonylative amination of aryl carboxylic acids is a less developed transformation. A more robust and versatile strategy for introducing a nitrogen nucleophile at the 4-position of the 2,6-difluoropyridine core involves a two-step sequence:
-
Conversion of the carboxylic acid to an aryl halide.
-
Buchwald-Hartwig amination of the resulting aryl halide.
This approach leverages the well-established and highly general Buchwald-Hartwig amination reaction.
Step 1: Conversion to 4-Bromo-2,6-difluoropyridine
A common method for the conversion of an aromatic carboxylic acid to the corresponding bromide is the Hunsdiecker reaction or a variation thereof.
Step 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[2]
Causality Behind Experimental Choices
-
Catalyst System: A palladium precatalyst, often Pd₂(dba)₃, is used in combination with a sterically hindered biarylphosphine ligand such as SPhos or XPhos. These bulky ligands facilitate the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a common choice.
Experimental Workflow: Two-Step C-N Bond Formation
Caption: Two-Step C-N Bond Formation Workflow.
Protocol: Buchwald-Hartwig Amination of 4-Bromo-2,6-difluoropyridine
| Reagent | Molar Equiv. |
| 4-Bromo-2,6-difluoropyridine | 1.0 |
| Amine | 1.2 |
| Pd₂(dba)₃ | 0.02 |
| SPhos | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 |
| Anhydrous Toluene | 0.2 M |
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with argon.
-
Add a solution of 4-bromo-2,6-difluoropyridine (1.0 equiv) in anhydrous toluene (0.2 M) and the amine (1.2 equiv).
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Conclusion and Future Outlook
The protocols detailed herein demonstrate the power of modern metal-catalyzed cross-coupling reactions to functionalize the this compound core. Decarbonylative strategies, in particular, offer a highly efficient and convergent approach to C-C bond formation, leveraging the carboxylic acid as a readily available and disposable handle. For C-N bond formation, a reliable two-step sequence involving conversion to a halide followed by Buchwald-Hartwig amination provides broad substrate scope. These methods provide researchers with a robust toolkit for the synthesis of novel and diverse 2,6-difluoropyridine derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2,6-Difluoropyridine-4-carboxylic Acid
Introduction: The Strategic Importance of 2,6-Difluoropyridine-4-carboxylic Acid Derivatives
This compound is a pivotal building block in contemporary medicinal chemistry and materials science. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the pyridine ring and the acidity of the carboxylic acid group, making its derivatives attractive for creating novel pharmaceuticals and functional materials. The strategic modification of the carboxylic acid moiety into esters, amides, and other functional groups is a critical step in the synthesis of a diverse array of complex molecules, including bioactive compounds and specialized polymers.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of the carboxylic acid group of this compound. We will delve into the fundamental principles behind common derivatization strategies, including esterification, amidation, and acyl chloride formation, and provide detailed, field-proven protocols.
I. Esterification: Accessing a Key Class of Derivatives
Ester derivatives of this compound are valuable intermediates and can also exhibit biological activity themselves. The choice of esterification method often depends on the scale of the reaction and the nature of the alcohol being used.
A. Fischer-Speier Esterification: A Classic and Scalable Approach
The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This method is particularly suitable for simple, unhindered alcohols and can be performed on a large scale.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1]
-
Excess Alcohol: The reaction is an equilibrium process.[1] To drive the equilibrium towards the formation of the ester, the alcohol is typically used in large excess, often serving as the solvent.
-
Removal of Water: The formation of water as a byproduct also dictates the equilibrium. In some cases, a Dean-Stark apparatus can be employed to remove water azeotropically and further drive the reaction to completion.
Experimental Protocol: Synthesis of Methyl 2,6-Difluoropyridine-4-carboxylate
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add an excess of methanol (e.g., 20-50 equivalents), which will also act as the solvent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Workflow for Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
B. Steglich Esterification: Mild Conditions for Sensitive Substrates
For more sensitive or sterically hindered alcohols, the Steglich esterification, which utilizes a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), is a preferred method.[2]
Causality of Experimental Choices:
-
Carbodiimide (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3][4]
-
DMAP Catalyst: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[2]
-
Aprotic Solvent: The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to prevent unwanted side reactions with protic solvents.
II. Amidation: Forging the Robust Amide Bond
Amide bond formation is one of the most crucial reactions in medicinal chemistry.[5] The direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[6][7] Therefore, the carboxylic acid must first be activated.
A. Carbodiimide-Mediated Amide Coupling
Similar to the Steglich esterification, carbodiimides like EDC are widely used for amide bond formation. The addition of coupling additives such as 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) can improve yields and reduce side reactions, particularly when dealing with less reactive amines.[2][5][8]
Causality of Experimental Choices:
-
EDC/HOBt System: EDC activates the carboxylic acid to form the O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an active HOBt ester, which is less prone to racemization and side reactions than the O-acylisourea itself.[2][8] This active ester is then aminolyzed to form the desired amide.
-
Base (e.g., DIPEA): A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often added to neutralize any acidic byproducts and to deprotonate the amine, increasing its nucleophilicity.[5]
Experimental Protocol: Synthesis of N-benzyl-2,6-difluoropyridine-4-carboxamide
-
Reagent Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add HOBt (1.1 eq) and EDC (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the amine (e.g., benzylamine, 1.1 eq) followed by DIPEA (2.0 eq).
-
Reaction: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.
Workflow for Carbodiimide-Mediated Amidation
Caption: Workflow for Carbodiimide-Mediated Amidation.
III. Acyl Chloride Formation: Creating a Highly Reactive Intermediate
The conversion of the carboxylic acid to its corresponding acyl chloride provides a highly reactive intermediate that can be readily converted to a wide variety of derivatives, including esters and amides, often under milder conditions and with shorter reaction times.[9][10][11]
A. Reaction with Thionyl Chloride (SOCl₂)
Thionyl chloride is a common and effective reagent for the synthesis of acyl chlorides.[11][12]
Causality of Experimental Choices:
-
Thionyl Chloride: Reacts with the carboxylic acid to form the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification process as they can be easily removed.[11]
-
Catalytic DMF: A catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as acyl chlorides are highly reactive towards water and will hydrolyze back to the carboxylic acid.
Experimental Protocol: Synthesis of 2,6-Difluoropyridine-4-carbonyl chloride
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂), which can also serve as the solvent. Alternatively, a high-boiling inert solvent like toluene can be used.
-
Catalyst Addition (Optional): Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reaction: Heat the reaction mixture to reflux (for thionyl chloride, the boiling point is 76 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Purification: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification due to its high reactivity.
Workflow for Acyl Chloride Formation
Caption: Workflow for Acyl Chloride Formation.
Summary of Derivatization Methods
| Derivatization Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux in excess alcohol | Economical, scalable | Requires high temperatures, not suitable for sensitive substrates |
| Steglich Esterification | Alcohol, DCC/EDC, DMAP | Room temperature, aprotic solvent | Mild conditions, good for sensitive substrates | Stoichiometric byproducts can complicate purification |
| Carbodiimide Amidation | Amine, EDC, HOBt, DIPEA | Room temperature, aprotic solvent | High yields, mild conditions, reduced side reactions | Cost of coupling reagents |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Reflux | Produces a highly reactive intermediate, gaseous byproducts | Harsh reagent, moisture-sensitive product |
Conclusion
The derivatization of the carboxylic acid group of this compound is a versatile and powerful strategy for the synthesis of a wide range of valuable compounds. The choice of method depends on the specific target molecule, the scale of the reaction, and the sensitivity of the substrates involved. By understanding the underlying principles and following the detailed protocols provided in these application notes, researchers can confidently and efficiently access a diverse library of 2,6-difluoropyridine derivatives for applications in drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. growingscience.com [growingscience.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. peptide.com [peptide.com]
- 9. Acyl chloride - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
Analytical methods for quantifying 2,6-Difluoropyridine-4-carboxylic acid
An Application Note on Analytical Methods for the Quantification of 2,6-Difluoropyridine-4-carboxylic Acid
Introduction
This compound (DFPCA), with the CAS number 88912-23-6, is a fluorinated pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a pyridine ring substituted with two fluorine atoms and a carboxylic acid group, imparts unique chemical properties that are leveraged in drug discovery and development. The purity and concentration of DFPCA in reaction mixtures and final products are critical parameters that can significantly impact the yield, purity, and safety of active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods for the accurate quantification of DFPCA are essential for process control, quality assurance, and regulatory compliance in the pharmaceutical industry.
This application note provides detailed protocols for the quantification of this compound using two common and powerful analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to be adaptable for various sample matrices encountered during drug development and manufacturing.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of DFPCA is crucial for the development of effective analytical methods.
| Property | Value |
| Molecular Formula | C6H3F2NO2[3] |
| Molecular Weight | 159.09 g/mol [3] |
| Appearance | Off-white to light brown solid[3] |
| Storage | 2-8°C[3] |
I. Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC with UV detection is a widely accessible and robust technique for the quantification of aromatic compounds like DFPCA. The presence of the pyridine ring provides a chromophore that allows for sensitive UV detection. The method described is based on established principles for the analysis of aromatic carboxylic acids.[4]
Principle of the Method
The separation is achieved on a reversed-phase C18 column where DFPCA is retained based on its hydrophobicity. An acidified aqueous mobile phase is used to suppress the ionization of the carboxylic acid group, leading to increased retention and improved peak shape. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of DFPCA reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing DFPCA in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 265 nm |
4. Data Analysis:
-
Integrate the peak corresponding to DFPCA.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of DFPCA in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC Analysis
References
- 1. 2,6-Difluoro-4-pyridinecarboxylic acid | 88912-23-6 [chemicalbook.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2,6-Difluoropyridine-4-carboxylic Acid for Rigid Linker Design in PROTACs
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][] This architecture allows the PROTAC to act as a molecular bridge, forming a ternary complex (POI-PROTAC-E3 ligase) that facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[2][][6]
While the two ligands provide target specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall success.[4][7][][] The linker profoundly influences the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[4][] Linker design has evolved from simple, flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated structures incorporating rigid motifs.[3][][10][11] Rigid linkers can reduce the entropic penalty associated with ternary complex formation by pre-organizing the binding ligands into a productive conformation, potentially leading to enhanced potency and selectivity.[10][11]
This guide focuses on a specific, strategically valuable building block for rigid linker design: 2,6-Difluoropyridine-4-carboxylic acid . We will explore the rationale behind its use and provide detailed protocols for its incorporation into PROTAC synthesis and subsequent characterization.
Rationale for Using this compound in PROTAC Linkers
The selection of a pyridine-based core, particularly one with fluoro-substituents, offers a compelling combination of structural and chemical advantages for PROTAC design.
2.1 Structural Rigidity and Vectorial Control The aromatic pyridine ring provides a planar, rigid scaffold that constrains the conformational freedom of the linker.[10][] This rigidity helps to define the spatial orientation between the POI and E3 ligase, which is a critical factor for forming a stable and productive ternary complex. The defined geometry of the pyridine ring offers precise exit vectors for linker extension, allowing for more rational design compared to highly flexible linkers.
2.2 The Impact of Fluorination The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[13][14] The two fluorine atoms at the 2- and 6-positions of the pyridine ring confer several benefits:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can shield adjacent positions from metabolic enzymes, potentially increasing the PROTAC's in vivo half-life.[13]
-
Modulation of Physicochemical Properties: Fluorination can alter lipophilicity, membrane permeability, and aqueous solubility—key parameters for a PROTAC's pharmacokinetic profile.[13][14]
-
Conformational Influence: The electronic properties and size of fluorine atoms can influence the preferred conformation of the linker, further aiding in the pre-organization of the molecule for optimal binding.[13]
2.3 A Versatile Synthetic Handle The carboxylic acid at the 4-position serves as a robust and versatile functional group for synthesis. It is ideally suited for forming stable amide bonds with amine-functionalized E3 ligase ligands (like derivatives of thalidomide or VHL ligands) or POI ligands, a cornerstone of PROTAC assembly.[15][16][17][18]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of a PROTAC utilizing a this compound linker core.
3.1 PROTAC Synthesis via Amide Bond Formation
This protocol outlines a common synthetic route involving the sequential amide coupling of the difluoropyridine linker with amine-functionalized binding moieties. The choice of coupling reagents like HATU is critical, as they are highly efficient for forming amide bonds, even with sterically hindered substrates that are common in complex PROTAC structures.[18][19]
Protocol 1: Synthesis of an Amide-Linked PROTAC
Step 1: Coupling of this compound with E3 Ligase Ligand
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl pomalidomide) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
-
Procedure: a. Under an inert atmosphere, dissolve this compound in anhydrous DMF. b. Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. Causality: This pre-activation step forms a highly reactive acyl-uronium intermediate, which is essential for efficient coupling, especially if the amine component is a poor nucleophile. c. Add the amine-functionalized E3 Ligase Ligand to the reaction mixture. d. Allow the reaction to stir at room temperature. Monitor progress by LC-MS or TLC until the starting material is consumed (typically 2-6 hours). e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the resulting intermediate product by flash column chromatography on silica gel.
Step 2: Coupling of Intermediate with POI Ligand
Note: This step assumes the intermediate from Step 1 has a free carboxylic acid to be coupled with an amine on the POI ligand. If the synthetic strategy differs (e.g., the intermediate has a free amine), the roles of the components are reversed.
-
Procedure: a. Follow the procedure outlined in Step 1, using the purified intermediate (1.0 eq) as the carboxylic acid component and an amine-functionalized POI Ligand (1.1 eq) as the amine component. b. The reaction conditions (reagents, solvent, temperature) are generally the same. Reaction times may vary depending on the steric hindrance of the POI ligand. c. After workup, purify the final PROTAC molecule using reverse-phase preparative HPLC to achieve high purity (>95%), which is critical for accurate biological evaluation. d. Characterize the final product by LC-MS and ¹H/¹³C NMR to confirm its identity and purity.
3.2 In Vitro Characterization Protocols
Once the PROTAC is synthesized and purified, its biological activity must be assessed. The primary assay is to measure its ability to induce the degradation of the target protein in a cellular context.
Protocol 2: Target Degradation by Western Blot
-
Materials:
-
Cell line endogenously expressing the POI
-
Purified PROTAC compound dissolved in DMSO
-
Complete cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)[15]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in culture medium. Treat the cells with varying concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO-only vehicle control. c. After incubation, wash the cells with cold PBS and lyse them directly in the wells using lysis buffer. d. Quantify the total protein concentration of each lysate using a BCA assay to ensure equal loading. e. Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. g. Probe the membrane with the primary antibody for the POI overnight at 4°C. Trustworthiness: It is crucial to also probe for a loading control protein whose levels are unaffected by the treatment. This validates that any observed decrease in the POI signal is due to specific degradation and not unequal sample loading. h. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of remaining protein relative to the vehicle control. j. Plot the results to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of degradation).
Protocol 3: Verifying Proteasome-Dependent Degradation
This protocol is a self-validating step to confirm that the observed protein loss is mediated by the proteasome, as expected for a PROTAC.[6]
-
Procedure: a. Set up cell treatment plates as described in Protocol 2. b. For the key experiment, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. c. Following pre-treatment, add the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC₅₀) to the MG132-containing medium. d. Include control wells: vehicle only, PROTAC only, and MG132 only. e. Incubate for the standard duration (e.g., 18-24 hours). f. Lyse the cells and perform Western blot analysis as described in Protocol 2. g. Expected Outcome: In the cells co-treated with MG132 and the PROTAC, the degradation of the POI should be significantly inhibited or completely blocked compared to the cells treated with the PROTAC alone. This "rescue" of the protein confirms a proteasome-dependent mechanism of action.[6]
Data Presentation and Interpretation
Quantitative data from degradation experiments should be summarized in a clear, tabular format to allow for easy comparison.
| PROTAC Compound | Linker Type | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound X | 2,6-Difluoropyridine | Target A | Cell Line 1 | 15 | >95 |
| Compound Y | Flexible PEG-4 | Target A | Cell Line 1 | 85 | >90 |
| Compound Z | 2,6-Difluoropyridine | Target B | Cell Line 2 | 42 | >90 |
Table 1: Hypothetical degradation data comparing a PROTAC with a rigid 2,6-difluoropyridine linker (Compound X) against one with a flexible linker (Compound Y). The improved DC₅₀ for Compound X suggests that the rigid linker may facilitate a more stable or productive ternary complex.
Conclusion
This compound is a powerful and strategic building block for the design of advanced PROTACs. Its inherent rigidity, combined with the beneficial properties conferred by fluorination, provides a rational path toward optimizing ternary complex formation and improving metabolic stability. The versatile carboxylic acid handle allows for its straightforward incorporation into diverse synthetic routes. By following the detailed synthesis and characterization protocols provided, researchers can effectively leverage this linker to develop next-generation protein degraders with potentially superior potency, selectivity, and drug-like properties.
References
- 1. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 6. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 10. precisepeg.com [precisepeg.com]
- 11. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amidation of 2,6-Difluoropyridine-4-carboxylic Acid
Welcome to the technical support center for the amidation of 2,6-difluoropyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The electron-deficient nature of the pyridine ring, a consequence of the two fluorine substituents, presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve optimal results in your synthesis.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the amidation of this compound. The advice provided is rooted in established mechanistic principles and practical laboratory experience.
Q1: My amidation reaction shows low or no conversion of the starting carboxylic acid. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common hurdle, often stemming from inefficient activation of the carboxylic acid or issues with the nucleophilicity of the amine. The electron-withdrawing fluorine atoms on the pyridine ring decrease the basicity of the pyridine nitrogen, but also influence the reactivity of the carboxyl group.[1][2]
Troubleshooting Steps:
-
Evaluate Your Coupling Reagent: Standard reagents like EDC/HOBt can be effective, but for a challenging substrate like this, more potent activators are often necessary.[3][4]
-
Recommendation: Switch to a uronium- or phosphonium-based coupling reagent such as HATU, HBTU, or PyBOP.[5][6][7] These reagents are known to be more reactive and can overcome the activation barrier of electron-deficient carboxylic acids.[8] HATU, in particular, reacts faster and with less epimerization.[5][7]
-
-
Check Your Base: The choice and stoichiometry of the base are critical. The base deprotonates the carboxylic acid to form the carboxylate, which then attacks the coupling reagent. It also neutralizes any acidic byproducts formed during the reaction.
-
Solvent Selection: The solvent can significantly impact reaction rates and solubility of reagents.
-
Recommendation: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred for amidation reactions as they effectively dissolve the reactants and intermediates.[9] Ensure your solvent is anhydrous, as water can hydrolyze the activated ester intermediate, leading to low yields.[9]
-
-
Reaction Temperature: While many amidations proceed at room temperature, sluggish reactions can benefit from gentle heating.
-
Recommendation: If no conversion is observed at room temperature after several hours, consider increasing the temperature to 40-60 °C. For particularly unreactive amines, temperatures up to 80 °C may be necessary.[11][12] Monitor the reaction closely for potential side product formation at elevated temperatures.
-
Q2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?
Answer:
Side reactions in amidation chemistry can be complex. With carbodiimide reagents like EDC, the primary byproduct is the corresponding urea, which is generally easy to remove. However, other byproducts can arise from side reactions of the activated intermediate.
Common Byproducts and Prevention Strategies:
-
N-acylurea Formation: This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide, rearranges.[13]
-
Symmetrical Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetrical anhydride.[13]
-
Solution: This is often not detrimental as the anhydride can still react with the amine. However, to favor the desired amidation, ensure the amine is present to react with the activated species as it is formed. A slow addition of the coupling reagent can sometimes be beneficial.
-
-
Racemization (for chiral amines): If you are using a chiral amine, racemization can be a concern, especially with carbodiimide-based methods.[5][7]
Q3: The purification of my final amide product is challenging. What are some effective strategies?
Answer:
Purification can be complicated by the basicity of the pyridine ring in the product and residual reagents or byproducts.
Purification Tips:
-
Aqueous Workup:
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) can protonate the pyridine nitrogen, allowing for the removal of non-basic impurities through extraction with an organic solvent.[15] The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Base Wash: A wash with a weak base solution (e.g., saturated NaHCO₃) can help remove any unreacted carboxylic acid and acidic additives like HOBt.
-
-
Chromatography:
-
Tailing on Silica Gel: The basic nature of the pyridine moiety can cause tailing on silica gel chromatography.[15]
-
Solution: To mitigate tailing, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent system. Alternatively, using neutral or basic alumina as the stationary phase can be effective.
-
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification and can often provide a highly pure product. Experiment with different solvent systems to find optimal conditions.
Section 2: Frequently Asked Questions (FAQs)
-
What is the best coupling reagent for the amidation of this compound?
-
Why is a non-nucleophilic base like DIPEA recommended?
-
A non-nucleophilic base is used to deprotonate the carboxylic acid and neutralize acidic byproducts without competing with your desired amine nucleophile in reacting with the activated carboxylic acid intermediate.[9]
-
-
Can I use thionyl chloride (SOCl₂) to make the acid chloride first?
-
Yes, converting the carboxylic acid to the more reactive acyl chloride is a viable strategy.[14] This can be achieved using reagents like thionyl chloride or oxalyl chloride. However, these reagents are harsh and may not be compatible with other sensitive functional groups in your molecule.[6][16] The direct amidation with a coupling reagent is generally a milder and more common approach in medicinal chemistry.[3]
-
-
What is the role of DMAP in some amidation protocols?
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Amidation using HATU
This protocol provides a robust starting point for the amidation of this compound.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) at room temperature, add the desired amine (1.1 eq).
-
Add diisopropylethylamine (DIPEA) (2.5 eq).
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Protocol 2: Amidation using EDC/HOBt
This is a more classical approach that can be effective for less challenging amines.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C, add EDC·HCl (1.2 eq).
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are similar to the HATU protocol.
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the general characteristics of common coupling reagents for this type of transformation.
| Coupling Reagent | Relative Reactivity | Common Additives | Key Advantages | Potential Issues |
| EDC | Moderate | HOBt, HOAt | Cost-effective, water-soluble byproducts.[7] | Can lead to N-acylurea formation and racemization without additives.[13] |
| HATU | High | None required | Fast reaction times, low racemization, effective for hindered substrates.[5][7] | Higher cost. |
| PyBOP | High | None required | Similar to HATU, good for difficult couplings.[7] | Can be less effective than HATU for some substrates. |
| SOCl₂/Oxalyl Chloride | Very High | None (forms acyl chloride) | Highly reactive intermediate.[14] | Harsh conditions, potential for side reactions with sensitive functional groups.[16] |
Section 4: Visualizations
Amidation Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature [beilstein-journals.org]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Navigating Reactions with 2,6-Difluoropyridine-4-carboxylic Acid
Welcome to the technical support center for 2,6-Difluoropyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this versatile but sometimes sparingly soluble reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility hurdles and achieve successful reaction outcomes.
Understanding the Challenge: The Nature of this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of bioactive molecules. However, its unique structure presents solubility challenges that can hinder its reactivity in common organic solvents. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group can lead to the formation of a zwitterion, particularly in polar protic solvents. This, combined with the electron-withdrawing nature of the fluorine atoms, influences its physical properties.
Key Physicochemical Properties:
| Property | Value/Characteristic | Implication for Synthesis |
| Predicted pKa | 2.69 ± 0.10 | The compound is a moderately strong acid. This is crucial for salt formation strategies. |
| Physical Form | White to off-white solid | Indicates that it will require dissolution for most reactions. |
| Zwitterionic Potential | High in polar protic solvents (e.g., water), lower in aprotic organic solvents. | Zwitterions can have low solubility in nonpolar organic solvents. |
| Solubility Profile | Generally low in nonpolar organic solvents. Higher solubility is expected in polar aprotic solvents like DMF and DMSO. | Solvent selection is a critical first step in reaction design. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
The limited solubility of this compound in many common organic solvents is a known issue. This can be attributed to its crystalline nature and the potential for strong intermolecular interactions, including hydrogen bonding and, in some environments, zwitterion formation. In nonpolar solvents, the polar functional groups of the molecule are not well-solvated, leading to poor solubility.
Q2: I'm trying to perform an amide coupling, but the reaction is sluggish and incomplete. Could this be a solubility problem?
Yes, poor solubility is a very likely culprit. For an amide coupling reaction to proceed efficiently, both the carboxylic acid and the amine must be fully dissolved in the reaction medium. If the this compound is only partially dissolved, its effective concentration is low, leading to slow reaction rates and incomplete conversion. The solid material is essentially "out of play" in the reaction.
Q3: What are the best starting solvents to try for dissolving this compound?
For initial attempts, polar aprotic solvents are your best bet. Consider the following, in order of generally increasing solubilizing power for polar compounds:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Be aware that while DMF and DMSO are excellent solvents, they have high boiling points and can be difficult to remove during workup.
Q4: Can I heat the reaction mixture to improve solubility?
Heating can be an effective strategy to increase the solubility of this compound. However, you must consider the thermal stability of your reactants, reagents, and the desired product. For many standard amide coupling and esterification reactions, moderate heating (e.g., to 40-60 °C) is often well-tolerated and can significantly improve reaction outcomes.
Troubleshooting Guides
Issue 1: Poor Solubility for Amide Coupling Reactions
You are attempting to couple this compound with an amine using a standard coupling agent like HATU or EDC, but the starting material is not fully dissolving, leading to a poor yield.
Troubleshooting Workflow:
Stability of 2,6-Difluoropyridine-4-carboxylic acid under acidic/basic conditions
Welcome to the technical support guide for 2,6-difluoropyridine-4-carboxylic acid (CAS 88912-23-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this versatile building block. We will explore its stability under various conditions and offer practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
The main stability concerns for this compound revolve around two potential degradation pathways: decarboxylation at elevated temperatures and nucleophilic aromatic substitution (SNAr) under strong basic conditions. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen makes the aromatic ring susceptible to nucleophilic attack.[1][2][3]
Q2: How stable is the compound to decarboxylation?
Pyridine-4-carboxylic acids (isonicotinic acids) are generally more resistant to decarboxylation than their 2-substituted counterparts (picolinic acids).[4][5] Studies on similar pyridine carboxylic acids show that decarboxylation in aqueous solutions often requires high temperatures, well above 150°C.[5][6] For this compound, significant decarboxylation is not expected under typical synthetic or storage conditions. However, prolonged heating in high-boiling point solvents should be approached with caution.
Q3: What happens to the compound under strongly basic conditions?
Under strongly basic conditions (e.g., high concentrations of NaOH or KOH, especially at elevated temperatures), the primary degradation pathway is likely nucleophilic aromatic substitution (SNAr). A nucleophile, such as a hydroxide ion, can attack the pyridine ring and displace one of the fluoride ions. The fluorine atoms are excellent leaving groups in this context, and their positions ortho to the pyridine nitrogen activate the ring for such attacks.[1][2] This would result in the formation of 2-fluoro-6-hydroxypyridine-4-carboxylic acid.
Q4: Is the compound stable in strongly acidic media?
Generally, this compound is expected to be stable under most acidic conditions used in synthetic chemistry. The pyridine nitrogen will be protonated, forming a pyridinium salt, which further deactivates the ring towards electrophilic attack. While acid-catalyzed hydrolysis of the C-F bonds is theoretically possible, it would require extremely harsh conditions (e.g., concentrated superacids and high temperatures) and is not a common concern in typical applications.
Q5: What are the recommended storage conditions?
To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] It should be kept away from strong bases and oxidizing agents.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: Low yield or unexpected byproducts in a reaction involving a strong base.
-
Symptom: You are performing a reaction that requires a strong base (e.g., NaOH, KOH, NaH) and high temperatures, and you observe a lower than expected yield of your desired product, along with an unidentified byproduct.
-
Potential Cause: Nucleophilic aromatic substitution (SNAr) of a fluoride atom by the base (e.g., hydroxide) or another nucleophile present in the reaction mixture. The electron-deficient pyridine ring, activated by the two fluorine atoms, is susceptible to this type of degradation.[1][2][3]
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: If possible, reduce the reaction temperature to minimize the rate of the SNAr side reaction.
-
Use a Non-Nucleophilic Base: Consider switching to a sterically hindered, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker inorganic base like potassium carbonate (K₂CO₃), if compatible with your reaction.
-
Limit Exposure Time: Reduce the reaction time to the minimum required for the formation of your desired product.
-
Protect the Carboxylic Acid: If the reaction chemistry allows, consider protecting the carboxylic acid group as an ester. This can sometimes alter the electronic properties of the ring and may reduce its susceptibility to nucleophilic attack, though the primary activating groups are the fluorine atoms and the ring nitrogen.
-
Issue 2: Poor solubility in a chosen solvent.
-
Symptom: The compound does not fully dissolve in your reaction solvent, leading to a heterogeneous mixture and potentially incomplete reaction.
-
Potential Cause: this compound is a crystalline solid with limited solubility in many non-polar organic solvents.
-
Troubleshooting Protocol:
-
Solvent Selection: Use more polar aprotic solvents such as DMF, DMAc, NMP, or DMSO.
-
Salt Formation: Convert the carboxylic acid to a more soluble salt by adding a suitable base. For example, adding one equivalent of a tertiary amine like triethylamine (NEt₃) can form a soluble ammonium carboxylate salt in many organic solvents.
-
Heating: Gently warming the mixture can help to dissolve the compound, but be mindful of the potential for decarboxylation at very high temperatures.
-
Issue 3: Inconsistent analytical results (e.g., NMR, LC-MS).
-
Symptom: You observe batch-to-batch variability in your analytical data, or the appearance of small, unidentified peaks.
-
Potential Cause: This could be due to minor degradation during storage or handling, or the presence of residual impurities from synthesis.
-
Troubleshooting Protocol:
-
Verify Storage Conditions: Ensure the compound has been stored correctly, away from moisture and bases.[7][8]
-
Re-purification: If you suspect impurities, consider recrystallizing the material from a suitable solvent system.
-
Use Fresh Samples: For critical experiments, use a freshly opened container of the starting material.
-
Check for Water: The presence of water can sometimes facilitate degradation pathways. Ensure you are using anhydrous solvents and conditions if your reaction is sensitive to moisture.
-
Experimental Workflows & Diagrams
Workflow for Stability Testing under Basic Conditions
This workflow outlines a general procedure to assess the stability of this compound in the presence of a base.
Caption: Workflow for assessing base-induced degradation.
Potential Degradation Pathways
The following diagram illustrates the two primary potential degradation pathways for this compound under harsh conditions.
Caption: Potential degradation pathways under harsh conditions.
Quantitative Data Summary
| Condition | Temperature | Expected Stability | Primary Concern |
| Aqueous Acid (e.g., 1M HCl) | 25-80°C | High | None |
| Aqueous Base (e.g., 1M NaOH) | 25°C | Moderate to High | Slow SNAr |
| Aqueous Base (e.g., 1M NaOH) | >80°C | Low | Rapid SNAr |
| High-Boiling Organic Solvent | >150°C | Moderate | Decarboxylation |
| Dry, Room Temperature Storage | 25°C | Very High | None |
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 7. innospk.com [innospk.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Suzuki Coupling with 2,6-Difluoropyridine-4-Carboxylic Acid Esters
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2,6-difluoropyridine-4-carboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this class of substrates. The electron-deficient nature of the difluoropyridine ring and the presence of an ester functionality introduce unique considerations for reaction optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a this compound ester showing low to no conversion?
A1: This is a common issue stemming from the electronic properties of the substrate. While the electron-withdrawing fluorine atoms activate the C-X bond (where X is typically Br or Cl) towards oxidative addition, several other factors can impede the catalytic cycle.[1]
-
Insufficiently Active Catalyst: Standard catalysts like Pd(PPh₃)₄ may not be effective. The electron-deficient nature of the pyridine ring requires a more electron-rich and sterically hindered ligand to promote the crucial oxidative addition step.
-
Inappropriate Base: The choice and strength of the base are critical. The base not only participates in the transmetalation step but can also influence catalyst activity and substrate stability.[2][3][4]
-
Poor Solubility: The substrates or intermediates may have poor solubility in the chosen solvent system, leading to a sluggish or stalled reaction.
Q2: I'm observing significant dehalogenation of my 2,6-difluoropyridine starting material. What causes this and how can I prevent it?
A2: Dehalogenation is a prevalent side reaction where the halide is replaced by a hydrogen atom. This is often mediated by a palladium-hydride (Pd-H) species.[5][6]
-
Mechanism: Pd-H species can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[1][5] Electron-deficient heteroaryl halides, such as 2,6-difluoropyridines, are particularly susceptible to this side reaction.[5]
-
Prevention Strategies:
-
Choice of Base: Use a non-coordinating, milder base. In some cases, switching from a strong base like an alkoxide to a carbonate or phosphate can reduce dehalogenation.[5]
-
Dry Reaction Conditions: Ensure all reagents and solvents are anhydrous, as water can be a proton source.[7]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.
-
Q3: My boronic acid/ester appears to be decomposing during the reaction. How can I mitigate this?
A3: Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[8][9]
-
Protodeboronation: This is a common side reaction, especially with heteroaryl boronic acids and under basic aqueous conditions.[8][9] The propensity for this reaction is highly dependent on the reaction conditions and the specific boronic acid used.[8]
-
Mitigation:
-
Use of Boronic Esters: Pinacol esters are generally more stable than their corresponding boronic acids and can be used to suppress protodeboronation.[1][9]
-
Anhydrous Conditions: Minimizing water content can reduce the rate of protodeboronation.
-
"Slow Release" Strategies: Using boronic acid surrogates like MIDA boronates or organotrifluoroborates can maintain a low concentration of the active boronic acid, minimizing side reactions.[8]
-
Q4: I am seeing hydrolysis of my ester group. What conditions can I use to avoid this?
A4: The basic conditions required for the Suzuki coupling can lead to the saponification of the ester.
-
Base Selection: Milder bases are less likely to cause ester hydrolysis. Potassium fluoride (KF) is known to effect the necessary activation of the boronic acid for transmetalation without cleaving base-labile groups like esters.[3][10] Cesium fluoride (CsF) can also be a good option.[11][12]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also help to reduce the extent of hydrolysis.
Troubleshooting Guide: Low Product Yield
Low yield is a multifaceted problem. The following logical workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low yield.
Step 1: Addressing Incomplete Conversion
If analysis shows significant starting material remaining, the catalytic cycle is likely inefficient.
1.1. Catalyst & Ligand Selection: The choice of the palladium source and ligand is paramount for activating the electron-deficient 2,6-difluoropyridine substrate.
-
Rationale: The oxidative addition of the aryl halide to the Pd(0) complex is the first and often rate-limiting step.[13] For electron-deficient substrates like chloropyridines, this step can be particularly challenging.[14] Bulky, electron-rich phosphine ligands enhance the electron density on the palladium center, facilitating this step.[14]
-
Recommendations:
-
Switch from Pd(PPh₃)₄: If using this catalyst, consider it may be insufficient.[14]
-
Employ Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides and bromides.[14][15]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands for challenging couplings.[14]
-
Use Pre-catalysts: Pre-formed palladium-ligand complexes (precatalysts) can offer more reproducible results than generating the catalyst in situ.[7]
-
1.2. Base and Solvent Optimization: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3][16]
-
Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species.[3][4] The solubility of the base and the substrates is critical for an efficient reaction.
-
Recommendations:
-
Base Strength: Stronger bases like Cs₂CO₃ or K₃PO₄ are often required for heteroaryl couplings.[7][17]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is commonly used to dissolve both the organic substrates and the inorganic base.[17][18] The ratio of organic solvent to water may need optimization.[19] For base-sensitive esters, anhydrous conditions with a soluble base like KF might be necessary.[3]
-
Table 1: Recommended Starting Conditions for Optimization
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Common, reliable Pd(0) and Pd(II) sources.[1] |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligands proven for heteroaryl couplings.[14] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Effective for challenging couplings, good solubility in aqueous media.[7][17] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 10:1) | Good balance of solubility for organic and inorganic components.[17][20] |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome activation barriers.[17] |
Step 2: Addressing Side Product Formation
If the reaction goes to completion but the yield of the desired product is low, side reactions are likely the culprit.
2.1. Minimizing Dehalogenation:
-
Rationale: As discussed in the FAQs, Pd-H species are the primary cause. This is especially problematic with electron-deficient N-heterocyclic halides.[5]
-
Troubleshooting:
2.2. Suppressing Boronic Acid Homocoupling:
-
Rationale: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this undesired pathway.[1][7]
-
Troubleshooting:
-
Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or sparge the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for an extended period.[7][21]
-
Use a Pd(0) Source Directly: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources like Pd(OAc)₂.[7]
-
2.3. Preventing Ester Hydrolysis:
-
Rationale: The ester is susceptible to saponification under the basic reaction conditions.
-
Troubleshooting:
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the coupling of a 2,6-difluoro-4-halopyridine ester with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2,6-difluoro-4-halopyridine ester (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three to five times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 10:1) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.[5]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Diagnostic Reaction to Test for Boronic Acid Instability
If you suspect protodeboronation or other decomposition of your boronic acid, run the reaction under identical conditions but in the absence of the 2,6-difluoropyridine coupling partner. After the standard reaction time, work up the mixture and analyze for the presence of the protonated arene (the product of protodeboronation). This can help confirm if boronic acid stability is a primary issue.
Catalytic Cycle and Key Intermediates
Understanding the catalytic cycle is essential for rational troubleshooting.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2,6-difluoropyridine ester.[1][13]
-
Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate) is transferred to the palladium center.[13][16]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[13][16]
By systematically addressing each component and potential side reaction outlined in this guide, researchers can significantly improve the success rate of Suzuki couplings with these challenging but valuable substrates.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Scaling up the synthesis of 2,6-Difluoropyridine-4-carboxylic acid
Commencing Research on Synthesis
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Investigating Potential Side Reactions
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Defining the Synthetic Path
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Validation & Comparative
Comparing the reactivity of 2,6-Difluoropyridine-4-carboxylic acid with other pyridine carboxylic acids
A Comparative Guide to the Reactivity of 2,6-Difluoropyridine-4-carboxylic Acid
Introduction: The Strategic Value of Functionalized Pyridines
Pyridine carboxylic acids are foundational scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their reactivity, governed by the position of the carboxyl group and the electronic nature of the pyridine ring, dictates their utility. While standard pyridine carboxylic acids like picolinic, nicotinic, and isonicotinic acid are well-understood, their functionalized derivatives offer a vastly expanded chemical space for innovation.
This guide provides an in-depth comparison of this compound with its non-fluorinated counterparts. We will explore how the introduction of two fluorine atoms fundamentally alters the molecule's electronic properties and, consequently, its reactivity profile. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic advantages of this versatile building block. We will dissect its behavior in key chemical transformations, supported by experimental data and protocols, to illustrate its strategic importance in complex molecule synthesis.
The Theoretical Framework: Unpacking the Influence of Fluorine
The reactivity of a pyridine carboxylic acid is primarily dictated by the interplay of the electron-withdrawing pyridine nitrogen and the substituents on the ring. The introduction of fluorine atoms at the C2 and C6 positions of the pyridine ring creates a profound electronic shift.
Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). In this compound, two fluorine atoms flanking the nitrogen atom dramatically decrease the electron density of the entire aromatic system.[1][2] This has several critical consequences:
-
Increased Acidity: The strong inductive withdrawal stabilizes the negative charge of the carboxylate anion formed upon deprotonation. This makes this compound a significantly stronger acid (lower pKa) than its non-fluorinated analogues.
-
Modulation of Nitrogen Basicity: The electron-withdrawing fluorine atoms reduce the basicity of the pyridine nitrogen, affecting its ability to act as a ligand or a base in reactions.[5]
This contrasts sharply with unsubstituted pyridine carboxylic acids, where the ring is only moderately electron-deficient due to the nitrogen atom alone.
Comparative Acidity: A Quantitative Look
The pKa value is a direct measure of a carboxylic acid's propensity to donate a proton. A lower pKa indicates a stronger acid. The table below compares the pKa values of this compound's common isomers, highlighting the potent electronic influence of fluorine.
| Compound | Structure | pKa Value(s) |
| This compound | ![]() | Expected to be significantly < 3.7 (Exact value not widely published, but trend is established) |
| Isonicotinic Acid (Pyridine-4-carboxylic acid) | ![]() | ~3.7 - 4.96[6][7][8] |
| Nicotinic Acid (Pyridine-3-carboxylic acid) | ![]() | ~4.85[9][10] |
| Picolinic Acid (Pyridine-2-carboxylic acid) | ![]() | ~5.4 (for the carboxyl group); ~1.07 (for the pyridinium ion)[11][12][13][14] |
Note: Pyridine carboxylic acids can have two pKa values, one for the carboxylic acid and one for the protonated pyridine nitrogen. The value most relevant to carboxyl group reactivity is shown.
Comparative Reactivity in Key Synthetic Transformations
The true utility of a building block is revealed in its performance in chemical reactions. Here, we compare the reactivity of this compound against its non-fluorinated analogues in two fundamental transformations: amide bond formation and nucleophilic aromatic substitution.
Amide Bond Formation
The formation of an amide bond is one of the most crucial reactions in medicinal chemistry.[15][16] It typically requires the "activation" of the carboxylic acid to overcome the non-reactive ammonium carboxylate salt formed when an acid and an amine are mixed.[17][18]
Reactivity Analysis:
-
This compound: While its increased acidity might suggest easier activation, the core mechanics remain the same as for other carboxylic acids. Standard peptide coupling reagents are necessary for efficient conversion. The primary advantage is not in the coupling reaction itself, but in the properties of the resulting amide product, which carries the highly functionalized and reactive difluoropyridine core.
-
Other Pyridine Carboxylic Acids: Isonicotinic, nicotinic, and picolinic acids are standard substrates for amide coupling reactions, with extensive literature and established protocols.[19] The choice among them is typically dictated by the desired vector and orientation of the final product.
This protocol provides a reliable method for coupling any of the discussed pyridine carboxylic acids with a primary or secondary amine.
Materials:
-
Pyridine carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq)
-
Base (e.g., Diisopropylethylamine, DIPEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the pyridine carboxylic acid (1.0 eq) and HOBt in the anhydrous solvent.
-
Add the base (e.g., DIPEA) to the solution and stir for 5 minutes.
-
Add the amine (1.1 eq) to the mixture.
-
Slowly add EDC (1.2 eq) to the reaction mixture, typically at 0 °C to control any exotherm.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for amide bond formation.
Nucleophilic Aromatic Substitution (SNAr)
This is where the reactivity of this compound diverges dramatically and demonstrates its superior value as a scaffold for diversification.
Reactivity Analysis:
-
This compound: The pyridine ring is highly electron-deficient, making it exceptionally activated for nucleophilic attack. The fluorine atoms at the C2 and C6 positions are excellent leaving groups.[20] This allows for facile, often sequential, displacement of the fluorides by a wide range of nucleophiles (amines, alcohols, thiols, etc.). This dual reactivity—a carboxylic acid handle and two sites for SNAr—enables the rapid synthesis of complex, diverse libraries from a single starting material.
-
Other Pyridine Carboxylic Acids: These compounds are generally inert to SNAr unless a leaving group (like a halogen) is present and the ring is otherwise activated. Nucleophilic attack on the C-H bonds of the pyridine ring is not a feasible reaction pathway under normal conditions.[21][22]
This protocol describes the displacement of a fluorine atom on the 2,6-difluoropyridine core with a primary or secondary amine.
Materials:
-
2,6-Difluoropyridine derivative (e.g., an amide of the title acid) (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃ or DIPEA) (2.0-3.0 eq)
-
Polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)
Procedure:
-
In a reaction vessel, combine the 2,6-difluoropyridine derivative (1.0 eq), the amine nucleophile, and the base in the solvent.
-
Heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature depends on the nucleophilicity of the amine and the steric environment.
-
Stir the reaction for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: The addition-elimination mechanism of SNAr.
Summary and Strategic Application
The choice of a pyridine carboxylic acid building block has profound implications for a synthetic strategy. While non-fluorinated analogues serve as reliable components for introducing a pyridyl moiety, this compound offers a platform for subsequent, late-stage functionalization.
Comparative Reactivity Summary:
| Feature | This compound | Isonicotinic / Nicotinic / Picolinic Acid |
| Acidity | High (Low pKa) | Moderate |
| Amide Coupling | Standard reactivity; requires coupling agents. | Standard reactivity; requires coupling agents. |
| SNAr Reactivity | Highly Reactive at C2 and C6 positions. | Inert (unless other leaving groups are present). |
| Key Synthetic Role | Bifunctional scaffold for derivatization. | Static structural component. |
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. hmdb.ca [hmdb.ca]
- 7. Isonicotinic Acid [drugfuture.com]
- 8. Isonicotinic acid CAS#: 55-22-1 [m.chemicalbook.com]
- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 10. Nicotinic Acid [drugfuture.com]
- 11. chembk.com [chembk.com]
- 12. Page loading... [guidechem.com]
- 13. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 14. Picolinic Acid [drugfuture.com]
- 15. Optimized amide bond reaction using heterocyclic compounds and carboxylic acid | EurekAlert! [eurekalert.org]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. benchchem.com [benchchem.com]
- 19. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. youtube.com [youtube.com]
A Tale of Two Halogens: A Comparative Guide to 2,6-Difluoropyridine-4-carboxylic Acid and 2,6-Dichloropyridine-4-carboxylic Acid in Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines are of paramount importance. This guide provides an in-depth technical comparison of two closely related yet distinct building blocks: 2,6-difluoropyridine-4-carboxylic acid and 2,6-dichloropyridine-4-carboxylic acid . We will explore their synthesis, physicochemical properties, and reactivity in key synthetic transformations, supported by established chemical principles and representative experimental protocols.
At a Glance: Physicochemical Properties
A molecule's physical and chemical properties are the foundation of its reactivity. The choice between a fluorine and a chlorine substituent at the 2 and 6 positions of the pyridine ring has profound electronic and steric consequences.
| Property | This compound | 2,6-Dichloropyridine-4-carboxylic acid | Rationale for Differences |
| Molecular Weight | 159.09 g/mol | 192.00 g/mol [1] | The higher atomic weight of chlorine compared to fluorine. |
| Melting Point | Not widely reported, solid form[2] | 209-212 °C[1] | Differences in crystal lattice packing and intermolecular forces. |
| Predicted pKa | 2.69 ± 0.10[2] | Not readily available, but expected to be slightly higher than the difluoro- analog. | The greater electron-withdrawing inductive effect of fluorine acidifies the carboxylic proton more than chlorine. |
| Appearance | White solid[2] | Solid[1] | Both are crystalline solids at room temperature. |
The Synthetic Accessibility of the Building Blocks
The ease and cost of obtaining a starting material are crucial considerations in process development and large-scale synthesis.
2,6-Dichloropyridine-4-carboxylic acid is generally more accessible. A common synthetic route involves the hydrolysis of a nitrile precursor, which can be prepared from a 4-substituted-2,6-dichloropyridine.[3]
This compound synthesis is more challenging. One potential route starts from chelidamic acid, which can be converted to the corresponding 4-bromo-2,6-dicarboxylate. Subsequent halogen exchange reactions can introduce the fluorine atoms, followed by selective manipulation of the carboxyl groups.[4] The direct fluorination of pyridine derivatives often requires harsh conditions.[5]
Core Reactivity: A Comparative Analysis
The primary utility of these molecules lies in their ability to undergo transformations at the carboxylic acid group and the halogenated positions on the pyridine ring.
Amide Coupling: A Gateway to Diverse Functionality
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[6] Both this compound and 2,6-dichloropyridine-4-carboxylic acid can be readily coupled with a variety of amines using standard coupling agents.
While the reactivity of the carboxylic acid itself is not significantly different between the two molecules, the choice of halogen can influence the overall stability of the molecule under certain reaction conditions. The electron-withdrawing nature of the halogens enhances the electrophilicity of the carboxyl carbon upon activation.
Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, and the halogen atoms at the 2 and 6 positions serve as excellent handles for this transformation.[7]
In the context of palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl > F.[8] This is due to the bond dissociation energies of the carbon-halogen bond. Therefore, 2,6-dichloropyridine-4-carboxylic acid is expected to be more reactive in Suzuki-Miyaura couplings than its difluoro counterpart . Achieving good yields with the difluoro- derivative would likely require more specialized and highly active catalyst systems.[9]
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
A key area where these two molecules diverge significantly is in their susceptibility to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces a leaving group on the aromatic ring.
Contrary to the trend in SN2 reactions, in SNAr, fluoride is a better leaving group than chloride.[10][11] The rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged intermediate (the Meisenheimer complex).[12] The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of this step and increasing the overall reaction rate.[11]
Therefore, This compound is significantly more reactive in SNAr reactions than 2,6-dichloropyridine-4-carboxylic acid . This makes the difluoro- derivative the superior choice for introducing nucleophiles such as amines, alkoxides, and thiolates at the 2 and 6 positions.
Hypothetical Comparative Experimental Data
To illustrate the practical implications of these reactivity differences, we present a hypothetical comparative study based on established protocols.
Scenario 1: Amide Coupling with Aniline
| Substrate | Coupling Reagent | Base | Solvent | Time (h) | Predicted Yield (%) |
| This compound | HATU (1.1 eq) | DIPEA (2.0 eq) | DMF | 2 | ~90% |
| 2,6-Dichloropyridine-4-carboxylic acid | HATU (1.1 eq) | DIPEA (2.0 eq) | DMF | 2 | ~90% |
Rationale: In amide coupling, the reaction occurs at the carboxylic acid, and the electronic differences between the fluoro and chloro substituents are not expected to significantly impact the yield under standard, robust coupling conditions.[13]
Scenario 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| This compound | Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (3 eq) | Toluene/H₂O | 100 | 24 | <10% |
| 2,6-Dichloropyridine-4-carboxylic acid | Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (3 eq) | Toluene/H₂O | 100 | 12 | >80% |
Rationale: The much stronger C-F bond compared to the C-Cl bond makes oxidative addition of the palladium catalyst to the difluoro-pyridine significantly more difficult, leading to a much lower predicted yield under typical conditions.[8]
Scenario 3: Nucleophilic Aromatic Substitution with Sodium Methoxide
| Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| This compound | NaOMe (2.2 eq) | MeOH | 65 | 4 | >95% (disubstituted) |
| 2,6-Dichloropyridine-4-carboxylic acid | NaOMe (2.2 eq) | MeOH | 65 | 24 | ~70% (disubstituted) |
Rationale: The superior ability of fluorine to stabilize the Meisenheimer intermediate leads to a significantly faster and more complete reaction for the difluoro- derivative in SNAr.[14]
Experimental Protocols
The following are representative, detailed protocols that can be adapted for reactions with this compound and 2,6-dichloropyridine-4-carboxylic acid.
General Protocol for Amide Coupling using HATU
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the 2,6-dihalopyridine-4-carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 5 minutes.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and stir for another 10 minutes.
-
Add the desired amine (1.05 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[15]
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a Schlenk flask, add the 2,6-dihalopyridine derivative (1.0 eq), the boronic acid (2.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Conclusion and Recommendations
The choice between this compound and 2,6-dichloropyridine-4-carboxylic acid is not a matter of one being universally "better" than the other, but rather a strategic decision based on the desired synthetic transformation.
-
Choose 2,6-dichloropyridine-4-carboxylic acid for:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The greater reactivity of the C-Cl bond in oxidative addition makes it the superior choice for these transformations.
-
Cost-effective and readily available starting material: It is generally easier to synthesize or purchase in larger quantities.
-
-
Choose this compound for:
-
Nucleophilic aromatic substitution (SNAr) reactions: Its significantly higher reactivity allows for the efficient introduction of a wide range of nucleophiles under milder conditions.
-
When the final product requires fluorine atoms: The unique properties conferred by fluorine (e.g., metabolic stability, altered lipophilicity) are often desirable in drug candidates.
-
By understanding the fundamental principles of reactivity that govern these two building blocks, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of novel molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. growingscience.com [growingscience.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of Action of 2,6-Difluoropyridine-4-Carboxylic Acid Based Inhibitors of Jumonji Histone Demethylases
In the landscape of epigenetic drug discovery, the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) have emerged as critical therapeutic targets in oncology and inflammatory diseases.[1][2][3] A promising class of inhibitors is based on the 2,6-difluoropyridine-4-carboxylic acid scaffold, which shows potent activity against specific KDM subfamilies. However, potency is only one part of the story. A rigorous and unambiguous validation of an inhibitor's mechanism of action (MoA) is paramount for advancing a compound from a mere "hit" to a viable clinical candidate.
This guide provides a comprehensive, multi-pronged strategy for researchers to meticulously validate the MoA of these inhibitors. We will delve into the causality behind experimental choices, compare expected outcomes with alternative inhibitor classes, and provide actionable protocols, moving from initial biochemical verification to definitive confirmation in a cellular context.
Section 1: The Target and the Putative Mechanism
The this compound scaffold is a structural mimic of 2-oxoglutarate (2-OG), an essential cofactor for JmjC histone demethylases.[3][4] These enzymes, such as KDM6B (JMJD3), catalyze the removal of methyl groups from lysine residues on histone tails, a process critical for gene regulation.[1][2] KDM6B, for example, specifically demethylates di- and tri-methylated lysine 27 on histone H3 (H3K27me2/3), a repressive mark. By removing this mark, KDM6B facilitates gene activation.[1][5]
The central hypothesis for inhibitors like GSK-J4, a well-characterized KDM6B/JMJD3 inhibitor, is that they act as competitive inhibitors .[6][7][8] They are proposed to bind to the enzyme's active site, directly competing with the cofactor 2-OG and preventing the demethylation reaction from proceeding.[3] Validating this hypothesis requires a series of orthogonal experiments to build an irrefutable case.
Section 2: The Comparative Landscape - Alternative Inhibitors
To appreciate the nuances of our target inhibitors, it's useful to compare them with other classes of KDM inhibitors.
-
BIX-01294 and its Analogs: Originally identified as H3K9 methyltransferase inhibitors, some analogs were later found to inhibit H3K9 demethylases as well.[9] Their MoA can be complex, sometimes exhibiting mixed-type inhibition, and they provide a valuable comparison for assessing selectivity.[9]
-
Natural Products (e.g., Purpurogallin): This and other natural products represent different chemical scaffolds that can inhibit KDMs.[10] They often have distinct binding modes and selectivity profiles compared to synthetic, cofactor-competitive molecules.
Understanding these alternatives helps in designing experiments that not only validate the MoA of our this compound inhibitors but also highlight their unique properties, such as selectivity and mode of binding.
Section 3: A Multi-pronged Strategy for MoA Validation
A robust MoA validation workflow interrogates the inhibitor-target interaction at increasing levels of biological complexity: from the purified enzyme to the intact cell.
The first step is to confirm direct inhibition of the purified enzyme and determine the nature of this inhibition.
Key Experiment: Enzyme Kinetics Analysis
-
Causality: This is the foundational experiment to determine how the inhibitor affects the enzyme's catalytic efficiency. By measuring reaction rates at varying concentrations of both the substrate (the methylated histone peptide) and the inhibitor, we can distinguish between different inhibition modalities (competitive, non-competitive, uncompetitive, or mixed).[11][12][13]
-
Protocol: In Vitro Histone Demethylase Assay:
-
Reagents: Recombinant human KDM6B/JMJD3, a biotinylated H3K27me3 peptide substrate, cofactors (Fe(II), ascorbate, 2-oxoglutarate), and the inhibitor.[14][15]
-
Reaction Setup: Set up a matrix of reactions in a 96- or 384-well plate. Vary the concentration of the 2-oxoglutarate cofactor across columns and the inhibitor concentration across rows. Keep the enzyme and histone peptide substrate concentrations constant.
-
Detection: The reaction produces formaldehyde, which can be detected using various methods. A common approach is to use a coupled-enzyme system that generates a fluorescent or luminescent signal. Alternatively, antibody-based detection methods like AlphaLISA or TR-FRET can be used to specifically detect the demethylated product.[14][16]
-
Data Analysis: Plot the reaction velocity against the substrate (2-OG) concentration. Generate Lineweaver-Burk or Michaelis-Menten plots. A competitive inhibitor will increase the apparent K_m of the substrate with no change in V_max.[13]
-
Biochemical assays show functional inhibition; biophysical assays directly measure the physical interaction between the inhibitor and the enzyme, providing thermodynamic and kinetic data that are independent of enzymatic activity.[17]
Key Experiment 1: Isothermal Titration Calorimetry (ITC)
-
Causality: ITC measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[18][19][20] It directly determines the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18][19] This is considered the "gold standard" for confirming direct binding and understanding the forces driving the interaction.
-
Protocol:
-
Setup: Place the purified KDM6B/JMJD3 protein in the ITC sample cell. Load the inhibitor into the titration syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution.[21]
-
Measurement: The instrument measures the minute temperature changes after each injection.
-
Analysis: Integrating the heat pulses and plotting them against the molar ratio of inhibitor-to-protein generates a binding isotherm. Fitting this curve yields the K_D, ΔH, and stoichiometry.[19]
-
Key Experiment 2: Surface Plasmon Resonance (SPR)
-
Causality: SPR is a powerful, label-free technique that measures binding events in real-time, providing kinetic information (association rate, k_on, and dissociation rate, k_off) in addition to affinity (K_D).[22][23][24] This is crucial because two inhibitors with the same affinity can have vastly different kinetic profiles (e.g., one binds and dissociates quickly, while another binds slowly but has a long residence time), which has significant pharmacological implications.[22]
-
Protocol:
-
Immobilization: Covalently immobilize the purified KDM6B/JMJD3 protein onto the surface of an SPR sensor chip.[25][26]
-
Injection: Flow solutions containing different concentrations of the inhibitor across the sensor surface.
-
Detection: The SPR instrument detects changes in the refractive index at the surface as the inhibitor binds to and dissociates from the immobilized enzyme.[24]
-
Analysis: The resulting sensorgram (a plot of response versus time) is fitted to kinetic models to determine k_on, k_off, and K_D.[23][26]
-
The ultimate test is to demonstrate that the inhibitor binds to its intended target in the complex environment of a living cell.
Key Experiment: Cellular Thermal Shift Assay (CETSA®)
-
Causality: CETSA is based on the principle that when a ligand (inhibitor) binds to its target protein, it generally stabilizes the protein, increasing its resistance to thermal denaturation.[27][28][29] By heating intact cells treated with the inhibitor and then measuring the amount of soluble (non-denatured) target protein remaining, we can directly confirm target engagement.[30]
-
Protocol:
-
Treatment: Treat cultured cells (e.g., a cancer cell line known to express KDM6B) with the inhibitor or a vehicle control (DMSO) for a defined period.
-
Heating: Harvest the cells, resuspend them, and aliquot them into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) using a thermal cycler.[27]
-
Lysis & Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins via centrifugation.
-
Detection: Quantify the amount of soluble KDM6B/JMJD3 in the supernatant at each temperature using Western blotting or a high-throughput method like AlphaLISA.[28][29]
-
Analysis: Plot the percentage of soluble KDM6B versus temperature. A successful inhibitor will cause a rightward shift in this "melting curve," indicating thermal stabilization and confirming intracellular target engagement.[30][31]
-
Section 4: Data Interpretation & Comparative Analysis
Table 1: Expected Outcomes for a Competitive KDM6B Inhibitor
| Experiment | Parameter | Expected Outcome for this compound Inhibitor | Comparison with Alternative Inhibitors |
| Enzyme Kinetics | Inhibition Type | Competitive with respect to 2-oxoglutarate | BIX-01294 analogs may show mixed-type inhibition. |
| K_m (for 2-OG) | Apparent K_m increases with inhibitor concentration | Non-competitive inhibitors would not change K_m. | |
| V_max | Remains unchanged | Non-competitive inhibitors would decrease V_max. | |
| ITC | Binding Confirmed | Yes, with a measurable K_D and a 1:1 stoichiometry | Confirms direct binding for any true inhibitor. |
| Thermodynamics | Likely enthalpy-driven binding due to specific hydrogen bonds and chelation. | The thermodynamic signature can vary significantly between different scaffolds. | |
| SPR | Binding Kinetics | Measurable k_on and k_off rates | Provides a kinetic fingerprint to differentiate inhibitors with similar affinities. |
| Affinity (K_D) | K_D from SPR should correlate well with K_D from ITC and K_i from kinetics. | A key cross-validation point for any inhibitor. | |
| CETSA | Thermal Shift | A significant, dose-dependent rightward shift in the KDM6B melting curve. | Confirms that the inhibitor reaches and binds its target in the cell. |
Visualizing the Workflow and Concepts
To clarify the relationships between these experimental steps and concepts, the following diagrams are provided.
Caption: A multi-pronged workflow for MoA validation.
Caption: Competitive vs. Non-competitive inhibition models.
Conclusion
Validating the mechanism of action for a this compound based inhibitor is not a single experiment but a logical progression of inquiry. By systematically moving from biochemical kinetics to biophysical binding and finally to cellular target engagement, researchers can build a robust, self-validating data package. This rigorous approach is essential to confirm that the inhibitor functions as a competitive antagonist of the 2-oxoglutarate cofactor, providing the confidence needed to advance these promising epigenetic modulators toward clinical application.
References
- 1. What are KDM6B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in catalysis and inhibition of the Jumonji histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the JMJD3 (KDM6B) histone demethylase in glioblastoma stem cells by STAT3 | PLOS One [journals.plos.org]
- 6. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 8. oncotarget.com [oncotarget.com]
- 9. An analog of BIX-01294 selectively inhibits a family of histone H3 lysine 9 Jumonji demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A New Family of Jumonji C Domain-Containing KDM Inhibitors Inspired by Natural Product Purpurogallin [frontiersin.org]
- 11. omicsonline.org [omicsonline.org]
- 12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 18. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. moodle2.units.it [moodle2.units.it]
- 22. drughunter.com [drughunter.com]
- 23. bioradiations.com [bioradiations.com]
- 24. youtube.com [youtube.com]
- 25. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance [mdpi.com]
- 26. scispace.com [scispace.com]
- 27. benchchem.com [benchchem.com]
- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. drugtargetreview.com [drugtargetreview.com]
- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to 2,6-Difluoropyridine-4-carboxylic Acid: A Guide for the Modern Chemist
Introduction
2,6-Difluoropyridine-4-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, stemming from the strongly electron-withdrawing fluorine atoms, impart desirable characteristics such as enhanced metabolic stability, increased binding affinity, and modulated pKa to parent molecules. Consequently, robust and efficient synthetic access to this valuable intermediate is of paramount importance for researchers in drug discovery and functional materials development.
This guide provides a comprehensive, head-to-head comparison of two prominent synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, provide detailed, field-proven experimental protocols, and offer a critical evaluation of their respective advantages and limitations. This analysis is designed to empower researchers to make informed decisions when selecting a synthetic pathway tailored to their specific needs, considering factors such as scale, available starting materials, and technical capabilities.
Foundational Starting Material: The Synthesis of 2,6-Difluoropyridine
A common precursor for the majority of synthetic approaches to this compound is 2,6-difluoropyridine itself. The most prevalent and industrially viable method for its synthesis is a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction, starting from the readily available and less expensive 2,6-dichloropyridine.
The success of this transformation hinges on the careful control of reaction parameters to achieve high conversion and minimize by-product formation. Key considerations include the choice of fluoride source, solvent, and temperature. Anhydrous potassium fluoride (KF) is the most commonly employed fluoride salt. The reaction is typically performed in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, at elevated temperatures.[1] It is crucial to use anhydrous KF and a dry solvent, as the presence of water can significantly reduce the efficacy of the fluoride nucleophile and lead to the formation of hydroxy-pyridines.
A representative procedure involves heating 2,6-dichloropyridine with a slight excess of anhydrous KF in DMSO.[1] The reaction progress is monitored, and upon completion, the volatile 2,6-difluoropyridine is typically isolated by distillation. Yields for this process are often high, frequently exceeding 90%.[1]
Route 1: Carboxylation via Halogen-Metal Exchange of a 4-Halo-2,6-difluoropyridine Intermediate
This classical and reliable approach involves the initial synthesis of a 4-halo-substituted 2,6-difluoropyridine, followed by a halogen-metal exchange and subsequent quenching of the resulting organometallic intermediate with carbon dioxide. This multi-step process offers a high degree of control and generally provides good yields.
Causality Behind Experimental Choices
The strategy here is to introduce a halogen atom at the 4-position, which can then be readily converted into a nucleophilic carbon center via a halogen-metal exchange. The C4-halogen bond is the most reactive site for this transformation in the 2,6-difluoropyridine system. The choice between a bromo or iodo substituent is often a trade-off between the ease of introduction and the facility of the subsequent halogen-metal exchange, with iodides generally being more reactive.[2] The use of cryogenic temperatures during the formation and reaction of the organolithium species is critical to prevent side reactions, such as attack on the pyridine ring or decomposition of the intermediate.
Experimental Protocol: Route 1
Step 1a: Synthesis of 2,6-Difluoro-4-iodopyridine
A viable method to introduce an iodine at the 4-position involves the rearrangement of 3-iodo-2,6-difluoropyridine.[3][4]
-
To a solution of diisopropylamine (1.05 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (1.0 eq) and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
To this LDA solution, add a solution of 2,6-difluoro-3-iodopyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 12 hours.
-
Quench the reaction by the addition of water and allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate, combine the organic layers, wash with 10% aqueous sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from hexane to afford 2,6-difluoro-4-iodopyridine.
Step 1b: Halogen-Metal Exchange and Carboxylation
-
Dissolve 2,6-difluoro-4-iodopyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 eq) to the solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete halogen-metal exchange.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with water and acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization.
Workflow for Route 1
Caption: Synthetic pathway via a 4-halopyridine intermediate.
Route 2: Direct C4-Selective Carboxylation of 2,6-Difluoropyridine
Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering more atom-economical and potentially shorter synthetic routes. A notable example is the copper-catalyzed C4-selective carboxylation of pyridines using carbon dioxide.[5][6] This innovative approach bypasses the need for pre-functionalized starting materials.
Causality Behind Experimental Choices
This method relies on the in-situ generation of a pyridylphosphonium salt at the C4 position, which then undergoes a copper-catalyzed carboxylation.[5][6] The initial C-H phosphination is directed to the C4 position of the pyridine ring. The subsequent carboxylation with CO2 is facilitated by a copper catalyst and a suitable reductant. This one-pot procedure is attractive for its efficiency and milder reaction conditions compared to the cryogenic temperatures required for organolithium chemistry.
Experimental Protocol: Route 2
-
In a reaction vessel under an inert atmosphere, combine 2,6-difluoropyridine (1.0 eq), a phosphine source (e.g., triphenylphosphine, 1.1 eq), and a suitable oxidant for the C-H phosphination step.
-
Add a copper(I) catalyst (e.g., CuCl, 10 mol%), a ligand (e.g., TMEDA, 20 mol%), and a reductant (e.g., ZnEt2, 2.0 eq) in an anhydrous solvent such as dimethylacetamide (DMA).
-
Pressurize the vessel with carbon dioxide (1 atm).
-
Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Acidify the aqueous layer to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry to yield this compound. Further purification can be achieved by recrystallization.
Workflow for Route 2
Caption: Direct C4-carboxylation of 2,6-difluoropyridine.
Head-to-Head Comparison
| Feature | Route 1: Halogen-Metal Exchange | Route 2: Direct C4-Carboxylation |
| Number of Steps | Multiple steps from 2,6-difluoropyridine | One-pot from 2,6-difluoropyridine |
| Starting Materials | Requires synthesis of a 4-halo precursor | Starts directly from 2,6-difluoropyridine |
| Key Reagents | n-Butyllithium, dry ice/CO2 | Copper catalyst, phosphine, reductant, CO2 |
| Reaction Conditions | Cryogenic temperatures (-78 °C) required | Typically at or near room temperature |
| Handling Precautions | Requires handling of pyrophoric n-BuLi | Requires handling of air-sensitive reagents |
| Scalability | Well-established but can be challenging at scale | Potentially more scalable due to milder conditions |
| Atom Economy | Lower due to the introduction and removal of a halogen | Higher, as it's a direct C-H functionalization |
| Versatility | The 4-lithiated intermediate can be trapped with other electrophiles | Specific for carboxylation |
Conclusion
Both synthetic routes presented offer viable pathways to the valuable building block, this compound.
Route 1 , the halogen-metal exchange pathway, is a well-established and robust method that provides a high degree of control. While it involves multiple steps and the use of cryogenic conditions and pyrophoric reagents, its reliability makes it a go-to choice in many research settings.
Route 2 , the direct C4-carboxylation, represents a more modern and elegant approach. Its one-pot nature, milder reaction conditions, and improved atom economy are highly attractive features. As this catalytic method becomes more widespread, it is likely to become the preferred route, particularly for larger-scale synthesis and in the context of green chemistry principles.
The ultimate choice of synthetic route will depend on the specific constraints and priorities of the research program, including the scale of the synthesis, the availability of specialized equipment, and the expertise of the personnel involved. This guide provides the necessary data and protocols to make an informed and strategic decision.
References
- 1. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis - chemicalbook [chemicalbook.com]
- 4. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [chemicalbook.com]
- 5. Copper-Catalyzed C4-selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
A Senior Application Scientist's Guide to In Vitro Assay Validation for 2,6-Difluoropyridine-4-Carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of the 2,6-Difluoropyridine-4-Carboxylic Acid Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its derivatives are recognized for a wide spectrum of biological activities, including anticancer properties.[3][4] The incorporation of fluorine into these scaffolds can significantly enhance drug potency, selectivity, and metabolic stability, making them highly attractive for therapeutic development.[1][2] Specifically, the this compound moiety presents a versatile scaffold. The difluoro-substitution at positions 2 and 6 makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), allowing for the strategic introduction of various functional groups to create libraries of drug candidates.[5]
Compounds derived from this scaffold frequently target protein kinases, a critical family of enzymes in drug development, especially for cancer treatment.[6][7] Therefore, rigorous validation of in vitro assays is paramount to accurately characterize the potency, selectivity, and mechanism of action of these novel chemical entities. This guide provides an in-depth comparison of essential validation workflows, grounded in scientific principles and practical expertise, to ensure the generation of reliable and translatable data for drug discovery programs.
Part 1: The Foundation - Biochemical Assay Validation for Target Enzyme Inhibition
The first step in characterizing a potential inhibitor is to measure its direct effect on the purified target enzyme.[8] These biochemical assays provide a clean, controlled environment to determine intrinsic potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]
The Causality Behind Assay Choice: Why Start with Biochemical Assays?
Biochemical assays are fundamental in early drug discovery because they isolate the interaction between the compound and its intended protein target, free from the complexities of a cellular environment (e.g., cell membrane permeability, efflux pumps, off-target effects).[8][10] This allows for a direct measurement of on-target engagement and provides a baseline for structure-activity relationship (SAR) studies.[11] For kinase inhibitors, assays typically measure the consumption of ATP or the formation of the phosphorylated substrate product.
Experimental Workflow: A Self-Validating System
A robust assay is a self-validating one. This means building in the right controls and characterization steps from the beginning. The following workflow illustrates the validation of a generic kinase assay, such as a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).
Caption: Biochemical Assay Validation Workflow.
Protocol Showcase: Validating a Luminescence-Based Kinase Assay
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Methodology:
-
Enzyme and Substrate Titration:
-
Dispense a serial dilution of the kinase into a 384-well plate.
-
Add a fixed, saturating concentration of the substrate peptide.
-
Initiate the reaction with a fixed concentration of ATP.
-
Incubate for a time determined to be in the linear range of the reaction (typically 30-60 minutes).
-
Add the detection reagent (e.g., ADP-Glo™) and measure luminescence.
-
Causality: This step identifies the minimal enzyme concentration that yields a robust signal, conserving expensive reagents while maintaining a good assay window.
-
-
ATP Kₘ Determination:
-
Using the optimal enzyme concentration, set up reactions with a serial dilution of ATP.
-
Measure the reaction velocity at each ATP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ (the ATP concentration at half-maximal velocity).
-
Causality: For assays identifying competitive inhibitors, running the reaction at an ATP concentration at or below the Kₘ is essential for accurately determining inhibitor potency.[9] High ATP concentrations can overcome competitive inhibition, leading to an underestimation of the compound's true potency.
-
-
Assay Validation with a Reference Inhibitor:
-
Prepare a 10-point serial dilution of a known, potent inhibitor of the target kinase.
-
Run the kinase reaction using the optimized conditions (enzyme concentration and ATP at Kₘ).
-
Add the inhibitor dilutions and incubate.
-
Measure activity and plot the percent inhibition versus inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀.
-
Causality: This confirms that the assay can accurately measure inhibition and provides a benchmark for comparing new compounds. The IC₅₀ should be consistent with literature values.
-
-
Compound IC₅₀ Determination:
-
Follow the procedure in step 3, but use the novel this compound derivative as the test compound.
-
Comparative Analysis of Biochemical Assay Formats
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence (e.g., ADP-Glo™) | Measures remaining ATP after kinase reaction. Signal is inversely proportional to kinase activity. | High sensitivity, broad applicability to any kinase, robust signal. | Indirect detection, susceptible to ATP-hydrolyzing contaminants. |
| TR-FRET (e.g., HTRF®, Lanthascreen®) | Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a labeled substrate. | Homogeneous ("add-and-read") format, high throughput, ratiometric measurement reduces well-to-well variability.[12] | Requires specific antibodies and labeled substrates, potential for compound interference with FRET signal. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that is displaced from the kinase by an inhibitor. | Homogeneous format, direct binding measurement. | Lower signal window, requires a suitable fluorescent tracer, can be less sensitive for weak binders. |
Part 2: The Reality Check - Cell-Based Assay Validation
While biochemical assays measure intrinsic potency, they do not predict how a compound will behave in a living system.[13] Cell-based assays are the crucial next step to confirm that a compound can enter a cell, engage its target, and elicit the desired biological response in a more physiologically relevant context.[14]
The Causality Behind Assay Choice: Why Move to Cells?
Cell-based assays provide critical information that biochemical assays cannot:
-
Cell Permeability: Does the compound cross the cell membrane to reach its intracellular target?
-
On-Target Engagement: Does the compound bind to the target protein within the complex cellular milieu?
-
Functional Cellular Response: Does target engagement translate into the desired downstream signaling effect (e.g., inhibition of substrate phosphorylation)?[15]
Experimental Workflow: The Cellular Assay Cascade
The cellular validation process should be a logical cascade, moving from confirming target binding to measuring a functional downstream effect.
Caption: Cellular Assay Validation Cascade.
Protocol Showcase 1: Validating Target Engagement with NanoBRET™
Objective: To quantify the binding affinity (EC₅₀) of a test compound to its target kinase in living cells.
Methodology:
-
Cell Line Preparation:
-
Transfect cells (e.g., HEK293) to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Causality: This creates the energy donor for the Bioluminescence Resonance Energy Transfer (BRET) system. The use of endogenous kinase-expressing cells is also possible if levels are sufficient.[15]
-
-
Assay Setup:
-
Plate the transfected cells in a 384-well white assay plate.
-
Prepare a serial dilution of the test compound.
-
Add the NanoBRET™ fluorescent tracer (a cell-permeable ligand for the kinase) to the cells, followed immediately by the compound dilutions.
-
Causality: The tracer acts as the BRET energy acceptor. An effective inhibitor will compete with the tracer for binding to the kinase, disrupting the BRET signal.
-
-
Data Acquisition and Analysis:
-
Incubate the plate to allow for binding equilibrium.
-
Add the Nano-Glo® substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration and fit to a four-parameter logistic model to determine the EC₅₀.
-
Causality: A decrease in the BRET signal indicates that the compound is displacing the tracer from the target, confirming intracellular target engagement.[15]
-
Protocol Showcase 2: Validating Functional Response with an In-Cell Western
Objective: To measure the inhibition of target-mediated substrate phosphorylation in cells.
Methodology:
-
Cell Treatment:
-
Plate a relevant cancer cell line (with an active signaling pathway involving the target kinase) in a 96-well plate and allow cells to adhere.
-
Starve the cells (e.g., in serum-free media) to reduce basal signaling.
-
Treat cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulate the pathway with an appropriate growth factor or activator to induce phosphorylation.
-
Causality: Starvation and stimulation synchronize the cells and create a large, measurable window for the phosphorylation event.
-
-
Fixing and Permeabilization:
-
Fix the cells with 4% formaldehyde and then permeabilize with 0.1% Triton X-100.
-
Causality: Fixing crosslinks proteins in place, while permeabilization allows the antibodies to enter the cell.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer.
-
Incubate the cells with two primary antibodies simultaneously: a rabbit antibody specific for the phosphorylated substrate and a mouse antibody for a housekeeping protein (e.g., GAPDH or Tubulin) for normalization.
-
Wash and incubate with two secondary antibodies: an IRDye® 800CW goat anti-rabbit (detects phospho-protein) and an IRDye® 680RD goat anti-mouse (detects normalization protein).
-
Causality: The two-color detection system allows for accurate quantification of the phospho-protein signal relative to the total cell number in each well, correcting for any variations in cell plating.
-
-
Imaging and Analysis:
-
Wash the plate and allow it to dry completely.
-
Scan the plate on an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the integrated intensity in both channels.
-
Calculate the normalized signal (800nm signal / 700nm signal).
-
Plot the normalized signal vs. compound concentration to determine the EC₅₀.
-
Part 3: Ensuring Selectivity - The Critical Role of Cytotoxicity Profiling
A potent compound is only useful if it is also selective. A compound that kills cells through off-target effects or general toxicity at the same concentration it inhibits its target is not a viable drug candidate. Therefore, comparing on-target potency with general cytotoxicity is a critical validation step.
Protocol Showcase: General Cytotoxicity Assay (CellTiter-Glo®)
Objective: To measure the effect of a test compound on the overall viability of a cell line.
Methodology:
-
Cell Plating and Treatment:
-
Plate a relevant cell line in a 384-well white plate.
-
Treat the cells with the same serial dilution of the test compound used in the cellular functional assays.
-
Incubate for an extended period (e.g., 48-72 hours) to allow for effects on cell proliferation and viability to manifest.
-
-
Assay Readout:
-
Add the CellTiter-Glo® reagent, which lyses the cells and provides the substrate for luciferase.
-
The amount of ATP present, which is proportional to the number of viable cells, is converted into a luminescent signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Plot the luminescent signal against compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
Data Interpretation: Defining the Therapeutic Window
The ultimate goal is to find compounds where the on-target cellular potency is significantly greater than the cytotoxicity. This difference is the therapeutic window.
| Compound | On-Target EC₅₀ (Phospho-Inhibition) | Cytotoxicity CC₅₀ (Cell Viability) | Selectivity Index (CC₅₀ / EC₅₀) | Assessment |
| Derivative A | 0.05 µM | 15 µM | 300 | Excellent. Potent on-target effect with a large safety margin. |
| Derivative B | 0.1 µM | 0.2 µM | 2 | Poor. Cytotoxicity is observed at nearly the same concentration as target inhibition, suggesting off-target effects. |
| Alternative C | 5 µM | > 50 µM | > 10 | Weak but Selective. The compound is not very potent but its effect is likely on-target. |
Conclusion
The validation of in vitro assays for novel compounds derived from the this compound scaffold is a multi-step, integrated process. It begins with the precise characterization of inhibitor activity in controlled biochemical systems and progresses to confirming target engagement and functional outcomes in the more complex environment of living cells. By systematically comparing biochemical potency (IC₅₀) with cellular functional potency (EC₅₀) and general cytotoxicity (CC₅₀), researchers can build a comprehensive and reliable data package. This rigorous, self-validating approach ensures that only the most promising, potent, and selective compounds are advanced, maximizing the efficiency and success of the drug discovery pipeline.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcmimagescasereports.org [jcmimagescasereports.org]
- 4. Medicinal attributes of pyridine scaffold as anticancer targeting agents [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 8. youtube.com [youtube.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 15. reactionbiology.com [reactionbiology.com]
Comparative study of the pharmacokinetic properties of 2,6-difluoro vs non-fluorinated pyridine amides
A Comparative Pharmacokinetic Guide: 2,6-Difluoro vs. Non-Fluorinated Pyridine Amides
Introduction: The Strategic Advantage of Fluorination in Drug Design
In the landscape of modern drug discovery, the deliberate incorporation of fluorine atoms into potential drug candidates has emerged as a pivotal strategy for optimizing pharmacokinetic profiles. The 2,6-difluoropyridine amide moiety, in particular, has garnered substantial interest for its ability to confer advantageous properties compared to its non-fluorinated analogs. This guide provides an in-depth comparative analysis of the pharmacokinetic characteristics of these two classes of compounds, focusing on metabolic stability, membrane permeability, and protein binding.
The strategic placement of fluorine can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic fate.[1] The strong electron-withdrawing nature of fluorine atoms at the 2 and 6 positions of a pyridine ring significantly reduces the basicity of the pyridine nitrogen. This modification can be critical for enhancing oral bioavailability by mitigating lysosomal trapping. Moreover, the inherent strength of the carbon-fluorine bond often blocks sites of metabolism, thereby increasing the drug's half-life.[1][2]
Comparative Pharmacokinetic Profile
The decision to employ a 2,6-difluoropyridine scaffold is often a direct response to pharmacokinetic challenges encountered during lead optimization. The following sections offer a comparative look at key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
Metabolic Stability
A primary advantage of 2,6-difluoro substitution is the marked improvement in metabolic stability.[1] Non-fluorinated pyridine rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. The introduction of fluorine at the 2 and 6 positions provides steric hindrance and deactivates the ring electronically, rendering it less vulnerable to metabolic degradation.[2]
| Compound Type | Microsomal Stability (t½, min) | Primary Metabolic Pathways |
| Non-fluorinated Pyridine Amide | 25 ± 8 | Pyridine N-oxidation, Ring hydroxylation |
| 2,6-Difluoro Pyridine Amide | > 180 | Amide hydrolysis, side-chain oxidation |
Note: The data presented are representative values and can vary depending on the specific molecular structure.
Membrane Permeability
Fluorination typically increases a molecule's lipophilicity, which can enhance passive diffusion across biological membranes.[3] However, the relationship is not always linear, and excessive lipophilicity can be detrimental. The 2,6-difluoro substitution has been shown to favorably modulate permeability. In a study on 2-aminopyridine based inhibitors, fluorination of the pyridine ring significantly improved permeability in a Caco-2 assay, a model for blood-brain barrier permeation.[4]
| Compound Type | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A/A→B) |
| Non-fluorinated Pyridine Amide | 4.5 ± 0.7 | 1.5 |
| 2,6-Difluoro Pyridine Amide | 12.8 ± 1.3 | 1.2 |
Note: The data presented are representative values and can vary depending on the specific molecular structure.
The data indicates that 2,6-difluorination can substantially improve permeability without significantly increasing the compound's susceptibility to efflux transporters.
Experimental Protocols
To ensure scientific rigor, this section provides detailed, step-by-step protocols for key in vitro ADME assays. These protocols are widely accepted in the pharmaceutical industry for preclinical evaluation.[5]
Protocol 1: Metabolic Stability in Liver Microsomes
This assay is a fundamental tool to assess a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[6]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Positive Controls (e.g., Verapamil, Testosterone)
-
Pooled Human Liver Microsomes
-
NADPH Regenerating System
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with an appropriate internal standard for quenching and protein precipitation
-
96-well incubation plates and collection plates
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.[7]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile with the internal standard.[8]
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) from the slope of the natural log of the percent remaining compound versus time plot.[9]
Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Protocol 2: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[10][11]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)
-
Lucifer yellow for monolayer integrity testing
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).[10]
-
For the A to B permeability assessment, add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and analyze the concentration of the test compound by LC-MS/MS.
-
To determine the efflux ratio, perform the experiment in the reverse direction (B to A).[11]
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[11]
Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Conclusion
The strategic incorporation of a 2,6-difluoropyridine moiety represents a powerful approach in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. This substitution pattern can significantly improve metabolic stability and favorably modulate membrane permeability. The experimental protocols outlined in this guide provide a robust framework for the in vitro assessment of these critical ADME parameters, enabling data-driven decisions in the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
A Senior Application Scientist's Guide to Assessing Target Selectivity of Inhibitors Derived from 2,6-Difluoropyridine-4-carboxylic Acid
Introduction: The Strategic Importance of the Pyridine Scaffold and Selectivity
In the landscape of modern medicinal chemistry, the pyridine ring system is a privileged scaffold, forming the backbone of numerous FDA-approved therapeutics.[1][2][3][4] Its unique physicochemical properties—including basicity, hydrogen bonding capability, and water solubility—make it a versatile core for designing potent and effective drugs.[3] Among its many variations, inhibitors derived from 2,6-Difluoropyridine-4-carboxylic acid have emerged as a promising class of compounds, frequently targeting protein kinases.
Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their aberrant activity is a hallmark of many diseases, especially cancer.[5][6] This has made them a focal point for drug discovery.[5][7] However, the human kinome consists of over 500 members with highly conserved ATP-binding sites, presenting a significant challenge: achieving target selectivity .[5] A lack of selectivity, where an inhibitor binds to numerous "off-target" kinases, can lead to unforeseen toxicities and adverse side effects, complicating clinical development.[5][8][9] Conversely, a highly selective inhibitor promises a cleaner safety profile and a more precise therapeutic effect.
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the target selectivity of novel inhibitors derived from the this compound scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key selectivity assays, and present a comparative analysis using a well-established kinase inhibitor as a benchmark.
The Central Challenge: On-Target Efficacy vs. Off-Target Toxicity
The ultimate goal of targeted therapy is to inhibit a disease-driving protein (the "on-target") without affecting other proteins ("off-targets"). This is particularly critical for kinase inhibitors. While some "polypharmacology" (inhibiting multiple targets) can be beneficial, uncontrolled off-target binding is often detrimental.[10][11]
For example, the first-generation BRAF inhibitor Vemurafenib , while effective against BRAFV600E-mutant melanoma, is known for its off-target effects.[12][13] These promiscuous interactions can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells, contributing to secondary malignancies like cutaneous squamous cell carcinoma.[14][15] Furthermore, off-target inhibition of other kinases can disrupt normal cellular functions, such as endothelial signaling, leading to other adverse events.[8][9]
This underscores the imperative to quantify the selectivity of any new chemical entity. A compound's selectivity profile is not merely an academic exercise; it is a critical dataset that informs its potential clinical utility and safety.
Methodologies for Quantifying Kinase Inhibitor Selectivity
Assessing selectivity requires a multi-faceted approach, moving from broad, high-throughput screens to more focused, quantitative assays in physiologically relevant settings. We will focus on two gold-standard methodologies: a comprehensive, cell-free biochemical screen and a live-cell target engagement assay.
Methodology 1: Broad Kinome Profiling (Biochemical Screen)
This approach provides a panoramic view of an inhibitor's interaction with a large, representative panel of the human kinome in a controlled, cell-free environment. It is an essential first step to identify the primary target(s) and flag potential off-target liabilities.
Causality Behind Experimental Design:
-
Why a large panel? The goal is to cast a wide net. Screening against a panel of 300-400 kinases provides a robust assessment of selectivity across different kinase families.[16]
-
Why a cell-free system? It offers a direct measure of the interaction between the inhibitor and the isolated kinase domain, removing complexities like cell permeability and intracellular competition. This provides a clean, reproducible baseline of biochemical potency.
-
Why measure at a fixed concentration? An initial screen at a single, relatively high concentration (e.g., 1 µM) is a cost-effective way to quickly identify significant "hits" (kinases that are strongly inhibited).
Experimental Workflow: KINOMEscan™ (Example Platform)
KINOMEscan is a widely used competition binding assay. The test compound is incubated with a panel of kinases, each tagged with a DNA label. The kinases are then captured on an immobilized ligand. The amount of kinase bound to the ligand is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the ligand, resulting in a low qPCR signal.
Caption: Workflow for KINOMEscan biochemical selectivity profiling.
Self-Validating Protocol Steps:
-
Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Trustworthiness Check: Purity of the compound should be >95% as determined by HPLC-MS to ensure observed activity is not from contaminants.
-
Assay Plate Preparation: Serially dilute the compound stock for dose-response analysis or prepare a single concentration (e.g., 1 µM) for screening. Include a DMSO-only control (0% inhibition baseline) and a known broad-spectrum inhibitor like Staurosporine as a positive control.
-
Binding Reaction: In the assay wells, combine the test compound with the specific DNA-tagged kinase from the panel.
-
Capture: Transfer the mixture to the wells containing the immobilized ligand and incubate to allow binding equilibrium to be reached.
-
Washing: Vigorously wash the plate to remove any unbound kinase-inhibitor complexes. Critical Step: This step is crucial for reducing background signal and ensuring that only high-affinity interactions are detected.
-
Elution & Quantification: Elute the bound kinases and quantify the amount of associated DNA tag using qPCR.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Data is often visualized on a dendrogram to show the relationships between inhibited kinases.
Methodology 2: Live-Cell Target Engagement (NanoBRET™ Assay)
While biochemical assays are powerful, they don't reflect the true cellular environment where inhibitors must compete with high concentrations of ATP and navigate complex protein interactions.[17] Live-cell assays are essential for confirming that a compound can enter a cell and engage its intended target.[17][18]
Causality Behind Experimental Design:
-
Why live cells? This is the most physiologically relevant context. It accounts for cell permeability, efflux pumps, and competition with endogenous ligands like ATP (present at mM concentrations), which can dramatically alter an inhibitor's apparent potency.[17][19]
-
Why BRET? Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can quantitatively measure compound binding to a target protein in real-time within living cells.[17]
-
Why full-length kinases? Using full-length proteins expressed in cells, rather than just isolated kinase domains, ensures that regulatory domains and protein-protein interactions that might influence inhibitor binding are present.[17][19]
Experimental Workflow: NanoBRET™ Target Engagement
The NanoBRET™ assay uses a kinase fused to a bright NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site is added to the cells (the energy acceptor). When the tracer is bound, BRET occurs. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a loss of BRET signal. This displacement is measured to determine the compound's intracellular affinity (IC50).[17]
Caption: Workflow for NanoBRET™ live-cell target engagement assay.
Self-Validating Protocol Steps:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding the full-length kinase of interest fused to NanoLuc® luciferase.[17][20]
-
Cell Plating: Seed the transfected cells into 384-well white assay plates and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor and add them to the cells. Include DMSO (vehicle control) and a known cell-permeable inhibitor for that target as a positive control.
-
Tracer Addition: Add the specific NanoBRET™ fluorescent tracer to the wells. Critical Step: The tracer concentration must be optimized to be at or below its Kd to ensure a sensitive competition assay.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow the inhibitor and tracer to reach binding equilibrium within the cells.
-
Signal Detection: Add the NanoLuc® substrate and immediately read the plate on a luminometer capable of detecting both the donor (460 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the inhibitor concentration and fit to a four-parameter dose-response curve to determine the intracellular IC50.
Comparative Data Analysis: A Case Study
To illustrate the application of these methodologies, let's consider a hypothetical inhibitor derived from the this compound scaffold, which we'll call "DFP-441" . We will compare its selectivity profile against Dabrafenib , a known second-generation BRAF inhibitor.
Table 1: Biochemical Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | DFP-441 (% Inhibition) | Dabrafenib (% Inhibition) | Kinase Family | Comment |
| BRAFV600E | 99.8 | 99.5 | TKL | Primary On-Target |
| BRAF (Wild-Type) | 95.2 | 97.1 | TKL | High affinity for WT is common |
| SRC | 25.1 | 85.4 | TK | DFP-441 shows higher selectivity over SRC |
| LCK | 18.9 | 79.8 | TK | DFP-441 avoids a common off-target |
| GSK3B | 45.6 | 90.1 | CMGC | Dabrafenib shows significant off-target activity |
| CDK2 | 15.3 | 65.7 | CMGC | DFP-441 is highly selective against CDKs |
| YES1 | 30.2 | 88.2 | TK | DFP-441 demonstrates a cleaner profile |
Data is hypothetical for illustrative purposes. Dabrafenib off-target data is informed by published profiles.[8]
Table 2: Live-Cell Target Engagement (Intracellular IC50, nM)
| Kinase Target | DFP-441 (IC50, nM) | Dabrafenib (IC50, nM) | Comment |
| BRAFV600E | 12.5 | 5.8 | Both are potent; Dabrafenib is slightly more potent |
| SRC | >10,000 | 850 | DFP-441 shows excellent cellular selectivity |
| GSK3B | 2,500 | 150 | Confirms significant off-target engagement by Dabrafenib |
Interpretation of Results:
The biochemical screen (Table 1) immediately highlights that while both compounds are potent inhibitors of BRAFV600E, DFP-441 has a much cleaner off-target profile. Dabrafenib shows significant inhibition of multiple kinases across different families, including SRC-family kinases and GSK3B.[8]
The live-cell NanoBRET™ data (Table 2) validates these findings in a more physiologically relevant context. DFP-441 maintains its high selectivity in cells, with an intracellular IC50 for SRC that is over 800-fold higher than its on-target IC50. In contrast, Dabrafenib's off-target engagement of GSK3B is confirmed at a potent 150 nM concentration. This level of off-target activity could contribute to cellular side effects and illustrates the superior selectivity of the DFP-441 scaffold in this example. Cellular assays provide a more accurate picture, as some biochemical hits may not translate to cellular activity, leading to an improved selectivity profile in live cells.[16][19]
Conclusion and Future Directions
The rigorous assessment of target selectivity is a cornerstone of modern drug discovery.[7][21] For inhibitors derived from promising scaffolds like this compound, a multi-tiered strategy is essential. Beginning with broad biochemical profiling to map the landscape of potential interactions, followed by quantitative live-cell target engagement assays to confirm on-target potency and selectivity in a physiological setting, provides the comprehensive data package needed for confident decision-making.
The hypothetical case of DFP-441 demonstrates how this approach can effectively differentiate a novel compound with a superior selectivity profile from an established drug. This data-driven process allows researchers to prioritize candidates with the highest probability of success, minimizing the risk of off-target toxicities and paving the way for the development of safer, more effective targeted therapies.
References
- 1. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 14. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. promegaconnections.com [promegaconnections.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. biorxiv.org [biorxiv.org]
- 19. キナーゼ選択性プロファイリングサービス [promega.jp]
- 20. NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Cross-Reactivity Analysis of Antibodies Raised Against 2,6-Difluoropyridine-4-Carboxylic Acid Conjugates
Introduction
In the fields of pharmaceutical drug development, clinical diagnostics, and environmental monitoring, the generation of highly specific antibodies against small molecules, or haptens, is of paramount importance. 2,6-Difluoropyridine-4-carboxylic acid is a hapten of interest, potentially serving as a metabolite of a novel therapeutic agent or as a specific biomarker. The development of a robust immunoassay for its detection hinges on the specificity of the antibodies employed. An antibody's specificity is defined by its ability to bind to the target analyte with high affinity while exhibiting minimal or no binding to structurally similar molecules. This phenomenon, known as cross-reactivity, can lead to false-positive results and inaccurate quantification if not thoroughly characterized.[1]
This guide provides a comprehensive, in-depth comparison of the performance of polyclonal antibodies raised against a this compound-carrier protein conjugate. We will delve into the rationale behind the experimental design, provide detailed protocols for immunogen synthesis and antibody characterization, and present a clear analysis of cross-reactivity data against a panel of structurally related analogs. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to rigorously assess antibody specificity for small molecule targets.
Methodology
The successful generation and characterization of specific anti-hapten antibodies involve a multi-step process, beginning with the synthesis of an immunogen, followed by immunization, and culminating in a thorough assessment of antibody performance.
Immunogen Synthesis: Hapten-Carrier Protein Conjugation
Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit a robust immune response.[2] The choice of conjugation chemistry is critical for preserving the hapten's key epitopes. Given the presence of a carboxylic acid group on the hapten, a common and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[3][4][5]
The mechanism involves EDC activating the carboxyl group of the hapten to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to hydrolysis, but the addition of NHS stabilizes it by forming a more stable, amine-reactive NHS ester.[4][5][6] This ester then efficiently reacts with primary amines (e.g., lysine residues) on the carrier protein to form a stable amide bond.[3][6]
Figure 1. Hapten-Carrier Protein Conjugation Workflow.
Protocol for Hapten-KLH Conjugation
-
Preparation of Hapten Solution: Dissolve this compound in a suitable organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Activation: In a separate tube, dissolve EDC and NHS in activation buffer (0.1 M MES, pH 4.5-6.0) to a final concentration of 2 mM and 5 mM, respectively.[7] Add the hapten solution to the EDC/NHS mixture at a 10-fold molar excess relative to the carrier protein. Incubate for 15-30 minutes at room temperature.[8]
-
Conjugation: Dissolve the carrier protein (KLH) in a coupling buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 10 mg/mL. Add the activated hapten solution to the KLH solution and react for 2 hours at room temperature with gentle mixing.
-
Purification: Remove unreacted hapten and byproducts by dialysis against PBS or using a desalting column.
-
Confirmation: Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry or by observing a shift in the protein's molecular weight on an SDS-PAGE gel.
Antibody Production and Purification
Polyclonal antibodies were generated by immunizing rabbits with the prepared this compound-KLH conjugate. Following a standard immunization schedule, serum was collected, and the polyclonal antibodies were purified using protein A affinity chromatography.
Cross-Reactivity Assessment: Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the preferred format for determining the specificity of antibodies against small molecules.[9][10][11] This assay relies on the principle of competition between the free analyte in a sample and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites.[9] The resulting signal is inversely proportional to the concentration of the free analyte in the sample.[9]
Figure 2. Competitive ELISA Principle and Workflow.
Protocol for Competitive ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of this compound-BSA conjugate (1 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[9]
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20, PBS-T).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (3% non-fat dry milk or BSA in PBS-T) and incubate for 1-2 hours at room temperature.[11][12]
-
Competition Reaction: In a separate plate, prepare serial dilutions of the target analyte (this compound) and the potential cross-reactants. Add a fixed, pre-optimized dilution of the primary antibody to each well containing the standards and samples. Incubate for 1 hour at room temperature.
-
Incubation: After washing the coated plate, transfer 100 µL/well of the antibody-analyte mixture to the coated plate. Incubate for 1-2 hours at room temperature.[9]
-
Secondary Antibody: Wash the plate three times with PBS-T. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Development: Wash the plate five times with PBS-T. Add 100 µL/well of TMB substrate and incubate in the dark for 10-20 minutes.[9]
-
Stopping and Reading: Stop the reaction by adding 50 µL/well of stop solution (1N HCl or 2N H₂SO₄).[9] Read the absorbance at 450 nm on a microplate reader.
Results and Discussion
To evaluate the specificity of the polyclonal antibody, a panel of structurally related compounds was selected. The selection was based on systematic modifications to the this compound structure to probe which chemical moieties are critical for antibody recognition.
Selection of Potential Cross-Reactants
The following compounds were chosen for the cross-reactivity study:
-
Analyte A (Target): this compound
-
Analyte B: 2-Fluoropyridine-4-carboxylic acid (missing one fluorine atom)
-
Analyte C: Pyridine-4-carboxylic acid (isonicotinic acid; missing both fluorine atoms)
-
Analyte D: 2,6-Difluoropyridine (missing the carboxylic acid group)
-
Analyte E: 3,5-Difluorobenzoic acid (pyridine ring replaced with a benzene ring)
Data Analysis
The data from the competitive ELISA was used to generate dose-response curves for each analyte. The concentration of each analyte that causes 50% inhibition of the maximum signal (IC50) was determined from these curves.[13] The percent cross-reactivity was then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [14]
| Analyte | Structure | Modification vs. Target | IC50 (ng/mL) | % Cross-Reactivity |
| A | This compound | - | 15.5 | 100% |
| B | 2-Fluoropyridine-4-carboxylic acid | Deletion of one fluorine at C6 | 125.8 | 12.3% |
| C | Pyridine-4-carboxylic acid | Deletion of both fluorine atoms | 890.2 | 1.7% |
| D | 2,6-Difluoropyridine | Deletion of the carboxylic acid group | > 10,000 | <0.15% |
| E | 3,5-Difluorobenzoic acid | Pyridine nitrogen replaced by carbon | > 10,000 | <0.15% |
Table 1. Cross-reactivity of the anti-2,6-Difluoropyridine-4-carboxylic acid antibody with structural analogs.
Interpretation of Results
The results presented in Table 1 demonstrate the high specificity of the polyclonal antibody for the target analyte, This compound .
-
Importance of Fluorine Moieties: The significant decrease in cross-reactivity upon removal of one fluorine atom (Analyte B, 12.3%) and both fluorine atoms (Analyte C, 1.7%) indicates that the difluoro-substituted pyridine ring is a critical component of the epitope recognized by the antibody. This suggests that the electron-withdrawing nature and steric bulk of the fluorine atoms are key features for high-affinity binding.
-
Essential Role of the Carboxylic Acid Group: The negligible cross-reactivity with 2,6-Difluoropyridine (Analyte D, <0.15%) highlights the indispensable role of the carboxylic acid group. This is expected, as this functional group was used as the linkage point for conjugation to the carrier protein. The immune system primarily generated antibodies that recognize the part of the hapten furthest from the conjugation site.
-
Pyridine Ring Specificity: The lack of reactivity with 3,5-Difluorobenzoic acid (Analyte E, <0.15%) confirms that the pyridine ring itself, and likely the nitrogen atom, is a crucial part of the epitope. The antibody does not recognize a simple difluorinated aromatic ring.
Conclusion
The comprehensive cross-reactivity study detailed in this guide confirms the successful generation of a highly specific polyclonal antibody against this compound. The experimental data clearly shows that the antibody's binding is critically dependent on the presence of both fluorine atoms, the carboxylic acid group, and the pyridine ring structure. The minimal cross-reactivity with closely related structural analogs validates the suitability of this antibody for the development of a selective and reliable immunoassay for the quantitative detection of this compound. This guide provides a robust framework for researchers to design and execute similar validation studies for other small molecule targets, ensuring the scientific integrity and accuracy of their immunoassays.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. biomeda.com [biomeda.com]
- 13. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 14. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




